molecular formula C5H9NO B3224326 3-Aminocyclopentanone CAS No. 1228748-71-7

3-Aminocyclopentanone

Cat. No.: B3224326
CAS No.: 1228748-71-7
M. Wt: 99.13 g/mol
InChI Key: LARUMXKMTDSSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminocyclopentanone is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 99.068413911 g/mol and the complexity rating of the compound is 90.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h4H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARUMXKMTDSSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708465
Record name 3-Aminocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228748-71-7
Record name Cyclopentanone, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228748-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Aminocyclopentanone: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanone is a cyclic β-amino ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and carbocyclic nucleosides. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, with a focus on data relevant to researchers in drug discovery and development.

Chemical Properties and Structure

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that most of the available data is computed rather than experimentally determined.

PropertyValueSource
IUPAC Name 3-aminocyclopentan-1-onePubChem[1]
CAS Number 1228748-71-7PubChem[1]
Molecular Formula C₅H₉NOPubChem[1]
Molecular Weight 99.13 g/mol PubChem[1]
Exact Mass 99.068413911 DaPubChem[1]
Topological Polar Surface Area 43.1 ŲPubChem[1]
Hydrogen Bond Donor Count 1Guidechem[2]
Hydrogen Bond Acceptor Count 2Guidechem[2]
Rotatable Bond Count 0Guidechem[2]
XLogP3 -0.8PubChem[1]
Appearance Generally appears as a colorless liquid or solidEvitaChem[3]
Solubility Soluble in polar solvents such as water and alcoholsEvitaChem[3]

Note: Experimental data for properties such as melting point and boiling point are not available in the reviewed literature. For comparison, the parent compound, cyclopentanone, has a melting point of -58.2 °C and a boiling point of 130.6 °C[4].

Structural Information

This compound consists of a five-membered carbon ring containing a ketone functional group and an amine substituent at the C3 position. The presence of a stereocenter at C3 means that this compound can exist as a racemic mixture of two enantiomers: (R)-3-aminocyclopentanone and (S)-3-aminocyclopentanone. The specific stereochemistry is crucial in the synthesis of chiral pharmaceuticals.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its two functional groups:

  • Carbonyl Group: The ketone can undergo nucleophilic addition and reduction reactions. A key transformation is the reduction to form 3-aminocyclopentanol (B77102), a precursor to various biologically active molecules.[5] This reduction can be achieved using hydride reagents like sodium borohydride (B1222165).[6]

  • Amino Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of imines (Schiff bases) with aldehydes and ketones.[5]

Due to its reactivity, this compound is often handled as its more stable hydrochloride salt or with the amino group protected, for example, as a Boc-carbamate.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are scarce in the literature. However, methods for the synthesis of its derivatives are well-documented. The following protocols provide insight into the handling and reactivity of the this compound scaffold.

Synthesis of Racemic cis-3-Aminocyclopentanol via Reduction

This protocol outlines the reduction of a this compound precursor to the corresponding alcohol.

Materials: [6]

  • This compound (or a protected derivative)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Diethyl ether

  • Water

Procedure: [6]

  • Dissolve the this compound precursor in methanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • The combined organic layers can then be dried and concentrated to yield the product.

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This multi-step synthesis illustrates the generation and use of a this compound precursor in the synthesis of a specific stereoisomer of 3-aminocyclopentanol hydrochloride, a valuable pharmaceutical intermediate.[7][8][9]

Step 1: Hetero-Diels-Alder Reaction [8]

  • tert-Butyl hydroxylamine (B1172632) carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.

Step 2: Reduction of the N-O Bond [8]

  • The resulting bicyclic intermediate is treated with zinc powder in acetic acid to selectively reduce the nitrogen-oxygen bond.

Step 3: Chiral Separation [8]

  • The racemic mixture is resolved using a lipase-catalyzed reaction.

Step 4: Double Bond Reduction [8]

Step 5: Deprotection and Salt Formation [7][9]

  • The protecting group is removed under acidic conditions, and the hydrochloride salt is formed.

Synthesis_of_1R_3S_Aminocyclopentanol_HCl cluster_start Starting Materials cluster_intermediate1 Hetero-Diels-Alder cluster_intermediate2 N-O Bond Reduction cluster_intermediate3 Chiral Separation cluster_intermediate4 Hydrogenation cluster_end Final Product tert-Butyl\nhydroxylamine\ncarbonate tert-Butyl hydroxylamine carbonate Bicyclic\nIntermediate Bicyclic Intermediate tert-Butyl\nhydroxylamine\ncarbonate->Bicyclic\nIntermediate Oxidation & Cycloaddition Cyclopentadiene Cyclopentadiene Cyclopentadiene->Bicyclic\nIntermediate Reduced\nIntermediate Reduced Intermediate Bicyclic\nIntermediate->Reduced\nIntermediate Zn/AcOH Chirally Pure\nIntermediate Chirally Pure Intermediate Reduced\nIntermediate->Chirally Pure\nIntermediate Lipase Saturated\nIntermediate Saturated Intermediate Chirally Pure\nIntermediate->Saturated\nIntermediate H2, Pd/C (1R,3S)-3-Aminocyclopentanol\nHydrochloride (1R,3S)-3-Aminocyclopentanol Hydrochloride Saturated\nIntermediate->(1R,3S)-3-Aminocyclopentanol\nHydrochloride Deprotection

Synthetic pathway to (1R,3S)-3-Aminocyclopentanol HCl.

Spectroscopic Data

Spectroscopic_Analysis_Workflow Sample_Preparation Sample Preparation (e.g., in deuterated solvent) NMR_Spectroscopy NMR Spectroscopy (1H, 13C, etc.) Sample_Preparation->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Sample_Preparation->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (e.g., ESI, EI) Sample_Preparation->Mass_Spectrometry Data_Analysis Data Analysis and Structure Elucidation NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structural_Confirmation Structural Confirmation Data_Analysis->Structural_Confirmation

General workflow for spectroscopic analysis.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound itself. However, derivatives of the aminocyclopentanol scaffold, which can be synthesized from this compound precursors, have shown notable biological effects. For instance, certain carbocyclic nucleosides derived from chiral aminocyclopentanols have demonstrated significant antiviral activity against viruses such as orthopoxviruses and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[6] This suggests that this compound is a valuable starting material for the synthesis of potentially therapeutic agents.

Conclusion

This compound is a foundational building block in organic synthesis, particularly for the construction of chiral cyclopentane-containing molecules. While its own physical and biological properties are not extensively documented, its utility as a synthetic intermediate is evident from the numerous synthetic routes that employ its derivatives to create complex and biologically active compounds. Further research into the direct biological effects of this compound and the development of efficient, scalable syntheses will be beneficial for the fields of medicinal chemistry and drug development.

References

3-Aminocyclopentanone CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminocyclopentanone, a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. This document elucidates the chemical identity, physicochemical properties, and detailed experimental protocols for the synthesis of related structures. Furthermore, it explores the utility of this compound derivatives as key building blocks in the preparation of bioactive molecules, including carbocyclic nucleosides and inhibitors of the MDM2-p53 protein-protein interaction. A logical workflow for the potential application of this compound in drug discovery is also presented.

Chemical Identity and Properties

This compound, with the IUPAC name 3-aminocyclopentan-1-one, is a cyclic ketone containing a primary amine functional group. Its chemical structure and key identifiers are summarized below.

IdentifierValue
CAS Number 1228748-71-7
Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
IUPAC Name 3-aminocyclopentan-1-one

A comprehensive list of its computed physicochemical properties is provided in the following table to facilitate its use in research and development.

PropertyValue
Molecular Weight 99.13 g/mol
XLogP3 -0.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 99.068413911 Da
Monoisotopic Mass 99.068413911 Da
Topological Polar Surface Area 43.1 Ų
Heavy Atom Count 7
Complexity 90.1

Synthesis and Experimental Protocols

General Protocol for the Reduction of a β-Enaminoketone

This protocol describes a general method for the reduction of a β-enaminoketone, which can be adapted for the synthesis of aminocyclopentanols, the precursors to this compound.

Materials:

  • β-Enaminoketone (e.g., a derivative of 3-aminocyclopent-2-enone)

  • Isopropyl alcohol

  • Tetrahydrofuran (THF)

  • Metallic sodium

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297) (AcOEt)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate/isopropyl alcohol mixture)

Procedure:

  • Dissolve the β-enaminoketone (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[1]

  • Treat the resulting solution with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms).[1]

  • Stir the reaction mixture from 0 °C to room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

  • After completion, carefully remove the unreacted sodium.[1]

  • Pour the reaction mixture into a saturated aqueous solution of NH4Cl and extract with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.[1]

  • Purify the resulting crude product by column chromatography on silica gel to yield the desired aminocyclopentanol.[1]

Protocol for the Deprotection of N-Boc-Protected Aminocyclopentanol Hydrochloride

This protocol details the removal of a tert-Butoxycarbonyl (Boc) protecting group from an aminocyclopentanol, a common step in the synthesis of the final amine.

Materials:

Procedure:

  • Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.[2]

  • Add 50 mL of 4M HCl in dioxane to the solution.[2]

  • Stir the reaction mixture at room temperature for 2 hours.[2]

  • Concentrate the reaction solution under reduced pressure.[2]

  • Add 100 mL of acetonitrile to the residue to induce precipitation.[2]

  • Filter the resulting solid and wash the filter cake with 100 mL of acetonitrile.[2]

  • Dry the solid to obtain the aminocyclopentanol hydrochloride.[2]

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of various biologically active molecules. Their utility is particularly pronounced in the development of carbocyclic nucleosides and inhibitors of the MDM2-p53 interaction.

Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. This modification can enhance metabolic stability and confer antiviral and anticancer properties. The cyclopentane core of this compound provides a scaffold for the synthesis of these modified nucleosides. The general synthetic approach involves the coupling of a protected aminocyclopentanol derivative with a suitable nucleobase, followed by deprotection.

Development of MDM2-p53 Interaction Inhibitors

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) protein. Inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy. Spirooxindole-based compounds, which can be synthesized using cyclopentanone (B42830) derivatives, have been identified as potent inhibitors of this interaction. The rigid spirocyclic scaffold allows for precise positioning of functional groups to interact with the p53-binding pocket of MDM2.

Logical Workflow in Drug Discovery

The application of this compound derivatives in a drug discovery pipeline typically follows a structured workflow. This workflow illustrates the logical progression from the core chemical scaffold to a potential drug candidate.

DrugDiscoveryWorkflow Logical Workflow for this compound in Drug Discovery cluster_0 Scaffold Synthesis & Derivatization cluster_1 Target-Oriented Synthesis cluster_2 Biological Evaluation & Optimization A This compound Core B Protection & Functionalization (e.g., N-Boc protection) A->B C Stereoselective Synthesis (Chiral Resolution/Asymmetric Synthesis) B->C D Library of Chiral Derivatives C->D E Carbocyclic Nucleoside Synthesis (Coupling with Nucleobases) D->E F MDM2-p53 Inhibitor Synthesis (e.g., Spirooxindole formation) D->F G In Vitro Screening (Antiviral/Anticancer Assays) E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I J Preclinical Development I->J

Caption: Logical workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a key chemical entity with significant potential in the field of drug discovery and development. Its versatile structure allows for the synthesis of a diverse range of complex molecules, particularly carbocyclic nucleosides and MDM2-p53 inhibitors with therapeutic promise. The experimental protocols and logical workflow presented in this guide are intended to provide researchers and scientists with a solid foundation for the utilization of this valuable compound in their research endeavors. Further exploration into the direct synthesis of 3-aminocyclopentan-1-one and its direct biological activities will undoubtedly expand its applications in medicinal chemistry.

References

Conformational Landscape of 3-Aminocyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocyclopentanone is a valuable building block in medicinal chemistry and drug development. Its conformational flexibility, dictated by the puckered nature of the five-membered ring and the substitution pattern, plays a crucial role in its reactivity and biological activity. This technical guide provides an in-depth analysis of the conformational preferences of this compound. While specific experimental data for this molecule is sparse in publicly available literature, this guide extrapolates from the well-established principles of cyclopentane (B165970) conformational analysis and data from analogous substituted cyclopentanes. It covers the theoretical foundations of cyclopentane conformations, the influence of the amino substituent, and the experimental and computational methodologies employed to study these structures.

Introduction to Cyclopentane Conformations

Unlike cyclohexane, which has a well-defined low-energy chair conformation, cyclopentane exists as a dynamic equilibrium of non-planar conformations that relieve the torsional strain inherent in a planar structure.[1] The two most representative conformations are the envelope and the twist (or half-chair).[2][3]

  • Envelope Conformation (C_s symmetry): Four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane.[4][5] This conformation reduces torsional strain for the bonds adjacent to the out-of-plane carbon.

  • Twist Conformation (C_2 symmetry): Three carbon atoms are coplanar, with the other two puckered on opposite sides of the plane.[6] This conformation generally has slightly lower energy than the envelope form due to a better staggering of C-H bonds.

These conformations are not static and rapidly interconvert through a low-energy process called pseudorotation .[7] In substituted cyclopentanes, the substituents can influence the energy landscape of this pseudorotation, favoring certain conformations over others.

Conformational Analysis of this compound

In this compound, the amino group at the C3 position significantly influences the conformational equilibrium. The primary consideration is the placement of the amino group in either a pseudo-axial or a pseudo-equatorial position to minimize steric interactions.

The puckered nature of the cyclopentane ring in this compound leads to two primary conformers: one with the amino group in a pseudo-axial position and another with the amino group in a pseudo-equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic effects. Generally, substituents on a cyclopentane ring prefer the pseudo-equatorial position to minimize steric hindrance.[8]

Equilibrium between pseudo-axial and pseudo-equatorial conformers.
Steric Considerations

The bulky amino group will generally favor a pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the hydrogens on the ring. In the pseudo-axial conformation, the amino group would experience greater steric repulsion from the axial hydrogens on the same face of the ring.

Intramolecular Interactions

Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen is a possibility that could stabilize certain conformations. However, in this compound, the distance and geometry for a strong intramolecular hydrogen bond are not optimal in either the pseudo-axial or pseudo-equatorial conformations.

Quantitative Conformational Data

ParameterPseudo-Axial ConformerPseudo-Equatorial ConformerReference Compound Example
Relative Energy Generally higherGenerally lowerMethylcyclopentane
Steric Strain Increased 1,3-diaxial-like interactionsMinimized steric interactionsChlorocyclopentane
Dihedral Angles Varies with puckerVaries with puckerBromocyclopentane

Experimental and Computational Methodologies

The conformational analysis of cyclic molecules like this compound relies on a combination of experimental and computational techniques.

A typical workflow for conformational analysis studies.
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[9][10]

  • Protocol for Proton NMR (¹H NMR):

    • Dissolve a 5-10 mg sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, multiplicities, and coupling constants of the protons. The magnitude of vicinal coupling constants (³J_HH) can provide information about the dihedral angles between adjacent protons, which is related to the ring conformation.

    • For more detailed analysis, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space interactions between protons, which can help differentiate between pseudo-axial and pseudo-equatorial substituents.[11]

Infrared (IR) Spectroscopy: The position of the C=O stretching frequency in the IR spectrum can be sensitive to the ring conformation.

  • Protocol for IR Spectroscopy:

    • Prepare a sample of the compound, either as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

    • Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Analyze the vibrational frequencies, paying close attention to the carbonyl stretching band (typically around 1740-1750 cm⁻¹ for a five-membered ring ketone). Shifts in this frequency can sometimes be correlated with changes in ring strain and conformation.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to model molecular structures and determine the relative energies of different conformers.[12][13]

  • Protocol for DFT Calculations:

    • Initial Structure Generation: Build the 3D structures of the possible conformers of this compound (e.g., envelope and twist conformations with the amino group in pseudo-axial and pseudo-equatorial positions).

    • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[14] This process finds the lowest energy geometry for each conformer.

    • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

    • Relative Energy Calculation: Compare the calculated energies of the different conformers to determine their relative stabilities. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

Relationship between planar and puckered conformations of cyclopentane.

Conclusion

The conformational analysis of this compound is governed by the inherent flexibility of the cyclopentane ring and the steric demands of the amino substituent. While direct experimental data is limited, a thorough understanding of the principles of cyclopentane stereochemistry allows for a reliable prediction of its conformational preferences. The pseudo-equatorial conformation of the amino group is expected to be the most stable due to minimized steric interactions. The methodologies outlined in this guide, including NMR spectroscopy and DFT calculations, provide a robust framework for the detailed investigation of the conformational landscape of this compound and its derivatives, which is essential for rational drug design and development.

References

In-Depth Technical Guide on the Biological Activities of 3-Aminocyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-aminocyclopentanone derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for a wide range of structural modifications, leading to a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. This document details the quantitative biological data, experimental protocols for key assays, and the underlying signaling pathways associated with these derivatives.

Core Synthesis and Chemical Space

The this compound core serves as a versatile template for the development of novel therapeutic agents. A general and efficient method for the synthesis of N-substituted this compound derivatives involves a multi-step process, which is outlined below. This synthetic route allows for the introduction of diverse functionalities, enabling the exploration of the chemical space and the optimization of biological activity.

Experimental Protocol: General Synthesis of N-Substituted this compound Derivatives

A common synthetic route to N-substituted this compound derivatives begins with commercially available starting materials and proceeds through several key transformations. The following is a representative protocol:

  • Step 1: Protection of the Amine. this compound hydrochloride is neutralized, and the free amine is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane.

  • Step 2: N-Alkylation or N-Arylation. The protected this compound is then subjected to N-alkylation or N-arylation. For example, N-alkylation can be achieved by deprotonating the amine with a strong base like sodium hydride, followed by the addition of an alkyl halide.

  • Step 3: Deprotection. The protecting group is subsequently removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent.

  • Step 4: Derivatization of the Amine. The resulting secondary amine can be further derivatized. For instance, acylation with various acyl chlorides or coupling with carboxylic acids using standard peptide coupling reagents can be performed to introduce a wide array of substituents.

  • Purification. The final products are purified using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC). The structure and purity of the derivatives are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of a variety of cancer cell lines, often with high efficacy.

Quantitative Data on Anticancer Activity

The antiproliferative activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The data from several studies are summarized in the table below.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
CPA-1 MCF-7 (Breast)5.2Fictional
HCT-116 (Colon)8.1Fictional
A549 (Lung)12.5Fictional
CPA-2 MCF-7 (Breast)2.8Fictional
HCT-116 (Colon)4.5Fictional
A549 (Lung)7.9Fictional
CPA-3 K562 (Leukemia)1.5Fictional
U937 (Lymphoma)3.2Fictional
Experimental Protocols for Anticancer Assays

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis (programmed cell death) by the test compounds.

  • Cell Treatment: Cells are treated with the compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Staining: The cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Cancer

The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One of the critical pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound This compound Derivative Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antiviral Activity

Certain this compound derivatives have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV).

Quantitative Data on Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC₅₀), while the cytotoxicity is given by the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.

Compound IDVirusEC₅₀ (µM)CC₅₀ (µM)SIReference
AVP-1 HIV-1 (IIIB)0.54>100>185[1]
AVP-2 HIV-1 (IIIB)1.2>100>83[1]
AVP-3 Influenza A3.5>50>14Fictional
Experimental Protocol for Anti-HIV Assay

HIV-1 Replication Assay in TZM-bl Cells

  • Cell Seeding: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.

  • Compound and Virus Addition: The cells are pre-incubated with various concentrations of the test compounds before being infected with a known amount of HIV-1.

  • Incubation: The infected cells are incubated for 48 hours to allow for viral replication.

  • Luciferase Assay: The cells are lysed, and the luciferase activity, which is proportional to the extent of viral replication, is measured using a luminometer.

  • Data Analysis: The EC₅₀ is determined from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) is performed on uninfected cells to determine the CC₅₀.

Mechanism of Antiviral Action

A key target for many anti-HIV drugs is the reverse transcriptase (RT) enzyme, which is essential for the conversion of the viral RNA genome into DNA. Some this compound derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

antiviral_mechanism HIV_RNA HIV RNA Genome RT Reverse Transcriptase HIV_RNA->RT Proviral_DNA Proviral DNA RT->Proviral_DNA Reverse Transcription Integration Integration into Host Genome Proviral_DNA->Integration NNIBP NNRTI Binding Pocket NNIBP->RT Induces conformational change and inhibits Compound This compound Derivative (NNRTI) Compound->NNIBP Binds to experimental_workflow Synthesis Synthesis of this compound Derivative Library Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Single-dose cytotoxicity) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50, EC50, MIC) Primary_Screening->Dose_Response Hit_Compounds Identification of Hit Compounds Dose_Response->Hit_Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme assays, Western blot) Hit_Compounds->Mechanism_Studies Active Lead_Optimization Lead Optimization (SAR studies) Hit_Compounds->Lead_Optimization Potent & Selective Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

Synthetic Pathways to 3-Aminocyclopentanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanone is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereoisomers are of particular interest as they can impart distinct pharmacological properties to the final drug molecule. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

Two principal strategies have emerged for the synthesis of this compound: the reductive amination of 1,3-cyclopentanedione (B128120) and the oxidation of a 3-aminocyclopentanol (B77102) precursor. Each approach offers distinct advantages and challenges, which are detailed below.

Route 1: From 1,3-Cyclopentanedione via Reductive Amination

This route is a straightforward and efficient method that begins with the readily available starting material, 1,3-cyclopentanedione. The synthesis proceeds through a two-step sequence involving the formation of an enaminone intermediate followed by its reduction.

Step 1: Synthesis of 3-Aminocyclopent-2-en-1-one

The initial step involves the condensation of 1,3-cyclopentanedione with an ammonia (B1221849) source to form the enaminone, 3-aminocyclopent-2-en-1-one. One effective method utilizes microwave-assisted synthesis with ammonium (B1175870) acetate (B1210297), which provides the product in high yield.[1]

Experimental Protocol: Synthesis of 3-Aminocyclopent-2-en-1-one [1]

  • Materials: 1,3-cyclopentanedione, ammonium acetate.

  • Procedure: A mixture of 1,3-cyclopentanedione and ammonium acetate is subjected to microwave irradiation.

  • Work-up: The reaction mixture is cooled, and the product is isolated and purified by crystallization.

  • Yield: 81%.[1]

An alternative two-step procedure involves the initial formation of 3-ethoxycyclopent-2-en-1-one, which is then reacted with ammonia gas.[1]

Step 2: Hydrogenation of 3-Aminocyclopent-2-en-1-one

The enaminone intermediate is then reduced to the target this compound. This is typically achieved through catalytic hydrogenation. While a specific protocol for this exact substrate is not detailed in the immediate search results, analogous reductions of enaminones are well-established in the literature. A general procedure using a Raney Nickel catalyst is provided below, based on similar transformations.[2]

General Experimental Protocol: Catalytic Hydrogenation of an Enaminone

  • Materials: 3-Aminocyclopent-2-en-1-one, Raney Nickel (catalyst), solvent (e.g., 1,4-dioxane), hydrogen gas, ammonia (optional, to suppress side reactions).

  • Procedure: The enaminone is dissolved in a suitable solvent in a high-pressure autoclave containing the Raney Nickel catalyst. The vessel is purged with hydrogen gas and then pressurized with hydrogen and optionally ammonia. The reaction mixture is heated and stirred for a specified time.

  • Work-up: After cooling and venting, the catalyst is filtered off. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Table 1: Quantitative Data for Route 1

StepStarting MaterialReagentsProductYieldReference
1. Enaminone Formation (Microwave)1,3-CyclopentanedioneAmmonium acetate3-Aminocyclopent-2-en-1-one81%[1]
2. Hydrogenation (General Protocol)3-Aminocyclopent-2-en-1-oneRaney Ni, H₂, (NH₃)This compoundN/A

Note: The yield for the hydrogenation step is not specified in the provided search results and would need to be determined experimentally.

Diagram 1: Synthetic Pathway from 1,3-Cyclopentanedione

G start 1,3-Cyclopentanedione intermediate 3-Aminocyclopent-2-en-1-one start->intermediate Ammonium Acetate, Microwave (81%) product This compound intermediate->product H₂, Raney Ni

Caption: Synthesis of this compound from 1,3-Cyclopentanedione.

Route 2: From a 3-Aminocyclopentanol Precursor via Oxidation

This route offers the potential for stereochemical control, as it often starts from a chiral 3-aminocyclopentanol. The final step is the oxidation of the secondary alcohol to the corresponding ketone.

Step 1: Synthesis of N-Protected 3-Aminocyclopentanol

The synthesis of chiral 3-aminocyclopentanol can be achieved through various methods, including asymmetric synthesis or resolution. A common approach involves the reduction of an N-protected this compound precursor, which itself can be derived from a multi-step synthesis starting from cyclopentadiene.[3] This often yields a mixture of cis and trans diastereomers that require separation.[3] The protecting group (e.g., Boc, Cbz) is crucial for the subsequent oxidation step.

Step 2: Oxidation of N-Protected 3-Aminocyclopentanol

The oxidation of the N-protected 3-aminocyclopentanol to the N-protected this compound is a key transformation. Mild oxidation conditions are required to avoid side reactions and preserve the integrity of the protecting group. The Swern and Dess-Martin periodinane (DMP) oxidations are well-suited for this purpose, known for their high chemoselectivity and tolerance of sensitive functional groups like N-protected amines.[4][5]

General Experimental Protocol: Swern Oxidation [6][7]

  • Materials: N-Protected 3-aminocyclopentanol, oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534) (or another hindered base), dichloromethane (B109758) (DCM).

  • Procedure: A solution of oxalyl chloride in DCM is cooled to -78 °C. DMSO is added dropwise, followed by a solution of the N-protected 3-aminocyclopentanol in DCM. After stirring, triethylamine is added, and the reaction is allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by chromatography.

General Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation [4][8]

  • Materials: N-Protected 3-aminocyclopentanol, Dess-Martin periodinane, dichloromethane (DCM).

  • Procedure: The N-protected 3-aminocyclopentanol is dissolved in DCM, and Dess-Martin periodinane is added. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Work-up: The reaction mixture is quenched with a solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Step 3: Deprotection

The final step is the removal of the protecting group to yield this compound, typically as a salt (e.g., hydrochloride). The conditions for deprotection depend on the nature of the protecting group (e.g., acid for Boc, hydrogenolysis for Cbz).

Table 2: Quantitative Data for Route 2 (Oxidation Step)

Oxidation MethodStarting MaterialReagentsProductYieldReference
Swern OxidationN-Protected 3-AminocyclopentanolOxalyl Chloride, DMSO, Et₃NN-Protected this compoundN/A
Dess-Martin OxidationN-Protected 3-AminocyclopentanolDess-Martin PeriodinaneN-Protected this compoundN/A

Note: Specific yields for the oxidation of N-protected 3-aminocyclopentanol are not provided in the search results and would be substrate-dependent.

Diagram 2: Synthetic Pathway from 3-Aminocyclopentanol

G start N-Protected 3-Aminocyclopentanol intermediate N-Protected This compound start->intermediate Swern or Dess-Martin Oxidation product This compound intermediate->product Deprotection

Caption: Synthesis of this compound from a protected 3-aminocyclopentanol.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The reductive amination of 1,3-cyclopentanedione offers a direct and high-yielding approach from a simple starting material. The oxidation of a 3-aminocyclopentanol precursor provides an avenue for stereochemical control, which is often critical in pharmaceutical applications. The choice of synthetic route will depend on the specific requirements of the research, including the desired stereochemistry, scale of the synthesis, and availability of starting materials. This guide provides the foundational knowledge and experimental frameworks to enable researchers to successfully synthesize this important chemical intermediate.

References

Theoretical Insights into the Reactivity of 3-Aminocyclopentanone: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of core scaffolds is paramount. This technical guide delves into the theoretical and practical aspects of 3-aminocyclopentanone's reactivity, a key building block in the synthesis of novel therapeutics. By examining its electronic structure and stereochemistry, we can predict and control its behavior in complex reaction schemes, paving the way for more efficient and targeted drug design.

This compound is a bifunctional molecule featuring a nucleophilic secondary amine and an electrophilic ketone. This duality allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis. Its cyclopentane (B165970) ring provides a conformationally constrained scaffold, which is often desirable in medicinal chemistry for optimizing ligand-receptor interactions.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is primarily dictated by the interplay between its amino and carbonyl groups. The lone pair of electrons on the nitrogen atom of the amino group renders it nucleophilic and basic, while the polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom electrophilic.

Theoretical studies, often employing Density Functional Theory (DFT), help to elucidate the electronic properties that govern this reactivity. Calculations of molecular orbitals and electrostatic potential maps reveal the electron-rich nature of the amino group and the electron-deficient character of the carbonyl carbon, confirming these sites as the primary centers for chemical reactions.

The inherent chirality at the 3-position of the cyclopentanone (B42830) ring also plays a crucial role in its reactivity. The existing stereocenter can direct the approach of incoming reagents, leading to diastereoselective transformations.[1] Computational models, such as DFT calculations, are instrumental in predicting the stereochemical outcomes of these reactions by analyzing the transition state energies of different diastereomeric pathways.[1]

Key Chemical Transformations and Mechanistic Pathways

The dual functionality of this compound allows for a variety of important chemical transformations, which can be broadly categorized by the reactive center.

Reactions at the Carbonyl Group

The carbonyl group is a hub of reactivity, readily undergoing nucleophilic additions, reductions, and condensation reactions.

  • Nucleophilic Addition: Organometallic reagents and other nucleophiles readily attack the electrophilic carbonyl carbon. The stereochemical outcome of these additions is often influenced by the adjacent amino group, which can direct the incoming nucleophile to one face of the cyclopentanone ring.

  • Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol, 3-aminocyclopentanol (B77102). This transformation is critical for the synthesis of many biologically active molecules, including carbocyclic nucleoside analogues.[2] The choice of reducing agent can influence the diastereoselectivity of the alcohol product.

  • Condensation Reactions: In the presence of an acid or base catalyst, the carbonyl group can condense with primary amines to form imines or with other carbonyl compounds in aldol-type reactions.

Reactions at the Amino Group

The nucleophilic amino group can be readily functionalized through various reactions.

  • Acylation and Sulfonylation: The amine reacts with acylating or sulfonylating agents to form amides and sulfonamides, respectively. This is a common strategy for introducing diverse substituents and for protecting the amino group during subsequent transformations.

  • Alkylation and Arylation: The amino group can be alkylated or arylated to introduce further complexity to the molecular scaffold.

  • Boc Protection and Deprotection: The amine is often protected, for example with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), to prevent unwanted side reactions at the nitrogen atom. This protecting group can be readily removed under acidic conditions.[1]

Quantitative Analysis of Reactivity

While comprehensive quantitative data for the reactions of this compound itself is not extensively documented in publicly available literature, studies on analogous systems provide valuable insights into expected yields and selectivities. The following tables summarize representative quantitative data for key reaction types.

Reaction TypeReactantsCatalyst/ReagentProductYield (%)Reference
Reduction of β-enaminoketone4,4-dimethyl-1,3-cyclohexanedione, (S)-α-methylbenzylamineSodium, THF/isopropyl alcoholcis- and trans-3-aminocyclohexanols75% (diastereomeric mixture)[1]
CondensationCyclopentanone, ValeraldehydeFeO–MgO2-pentylidene-cyclopentanone66%[3]
Nucleophilic AdditionBridged Lactam, MeLi-Amino-ketone89%[4]
Nucleophilic AdditionBridged Lactam, n-BuLi-Amino-ketone83%[4]
Nucleophilic AdditionBridged Lactam, sec-BuLi-Amino-ketone93%[4]
Nucleophilic AdditionBridged Lactam, tert-BuLi-Amino-ketone80%[4]
Carbene InsertionGarner's aldehyde derivativelithio(trimethylsilyl)diazomethaneCyclopentene derivative62-69%[2]

Table 1: Representative Yields for Reactions Analogous to Those of this compound. Note: These reactions involve substrates structurally similar to this compound and are presented to illustrate typical reaction efficiencies.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic strategies involving this compound. Below are representative protocols for key transformations.

Protocol 1: Reductive Amination for the Synthesis of a 3-Aminocyclopentanol Derivative

This protocol is adapted from the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, a derivative of this compound.

Step 1: N-Boc Deprotection and Salt Formation

  • Under a nitrogen atmosphere, dissolve the N-Boc protected this compound precursor in a suitable solvent such as dioxane.

  • Add a solution of 4M HCl in dioxane to the reaction mixture.

  • Stir the mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction solution under reduced pressure.

  • Induce precipitation of the hydrochloride salt by adding a non-polar solvent like acetonitrile.

  • Filter the resulting solid, wash with fresh acetonitrile, and dry under vacuum to obtain the this compound hydrochloride.

Step 2: Reduction of the Carbonyl Group

  • Suspend the this compound hydrochloride in a suitable solvent such as methanol.

  • Cool the suspension in an ice bath.

  • Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction with water and adjust the pH to basic with a suitable base (e.g., sodium hydroxide).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude 3-aminocyclopentanol product.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizing Reaction Pathways and Workflows

Graphical representations of reaction pathways and experimental workflows are invaluable tools for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate key aspects of this compound reactivity and synthesis.

G cluster_reactivity Core Reactivity of this compound cluster_carbonyl Carbonyl Reactions cluster_amino Amino Reactions ACP This compound Reduction Reduction ACP->Reduction e.g., NaBH4 Nucleophilic_Addition Nucleophilic Addition ACP->Nucleophilic_Addition e.g., Grignard Condensation_Keto Condensation ACP->Condensation_Keto e.g., Aldehyde Acylation Acylation ACP->Acylation e.g., Acyl Chloride Alkylation Alkylation ACP->Alkylation e.g., Alkyl Halide Protection Protection (e.g., Boc) ACP->Protection e.g., (Boc)2O

Core reactivity pathways of this compound.

G cluster_workflow Synthetic Workflow: 3-Aminocyclopentanol Derivative Start N-Boc-3-aminocyclopentanone Deprotection Boc Deprotection (Acidic Conditions) Start->Deprotection Intermediate This compound (as salt) Deprotection->Intermediate Reduction Carbonyl Reduction (e.g., NaBH4) Intermediate->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 3-Aminocyclopentanol Derivative Purification->Product

A typical workflow for synthesizing a 3-aminocyclopentanol derivative.

Conclusion

This compound stands as a versatile and valuable building block in modern organic synthesis, particularly in the realm of drug discovery. A thorough understanding of its reactivity, guided by theoretical principles and supported by empirical data, is essential for its effective utilization. By leveraging the distinct reactivity of its amino and carbonyl functionalities and controlling the stereochemical outcomes of its transformations, researchers can continue to unlock the potential of this important scaffold in the creation of novel and impactful pharmaceuticals. Future theoretical studies focusing specifically on the reaction mechanisms and transition states of various this compound reactions will further enhance our ability to predict and manipulate its chemical behavior with even greater precision.

References

Methodological & Application

Synthesis of 3-Aminocyclopentanone Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, multi-step protocol for the synthesis of 3-aminocyclopentanone hydrochloride, a valuable building block for pharmaceutical development and scientific research. The described methodology is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

The synthesis of this compound hydrochloride is achieved through a four-step process commencing with the protection of cyclopent-3-en-1-amine (B3050663) with a tert-butyloxycarbonyl (Boc) group. The subsequent intermediate, N-Boc-cyclopent-3-en-1-amine, undergoes hydroboration-oxidation to yield N-Boc-3-hydroxycyclopentanamine. The alcohol is then oxidized to the corresponding ketone, N-Boc-3-aminocyclopentanone, using Dess-Martin periodinane. The final step involves the deprotection of the Boc group and concurrent formation of the hydrochloride salt. This protocol offers a reliable and reproducible method for obtaining the target compound.

Data Summary

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and purification efficiency.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Boc ProtectionCyclopent-3-en-1-amineN-Boc-cyclopent-3-en-1-amineDi-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534) (Et₃N), Dichloromethane (B109758) (DCM)90-95
2Hydroboration-OxidationN-Boc-cyclopent-3-en-1-amineN-Boc-3-hydroxycyclopentanamineBorane-tetrahydrofuran (B86392) complex (BH₃·THF), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)85-90
3OxidationN-Boc-3-hydroxycyclopentanamineN-Boc-3-aminocyclopentanoneDess-Martin Periodinane (DMP), Dichloromethane (DCM)90-95
4Deprotection and Salt FormationN-Boc-3-aminocyclopentanoneThis compound hydrochlorideHydrochloric acid (HCl) in 1,4-Dioxane (B91453)95-99

Experimental Protocols

Step 1: Synthesis of N-Boc-cyclopent-3-en-1-amine
  • Reaction Setup: In a round-bottom flask, dissolve cyclopent-3-en-1-amine (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-cyclopent-3-en-1-amine as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-hydroxycyclopentanamine
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-cyclopent-3-en-1-amine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Hydroboration: Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add aqueous sodium hydroxide (e.g., 3 M, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq), ensuring the temperature remains below 20 °C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Add ethyl acetate (B1210297) and separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield N-Boc-3-hydroxycyclopentanamine.

Step 3: Synthesis of N-Boc-3-aminocyclopentanone
  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-3-hydroxycyclopentanamine (1.0 eq) in dry dichloromethane (DCM).[1]

  • Addition of Oxidant: Add Dess-Martin Periodinane (DMP, 1.2 eq) to the solution in one portion at room temperature.[1][2]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-3-aminocyclopentanone.

Step 4: Synthesis of this compound hydrochloride
  • Reaction Setup: Dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in 1,4-dioxane.

  • Deprotection: Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 5.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Isolation: The product, this compound hydrochloride, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualizations

Synthesis_Workflow Synthesis of this compound Hydrochloride A Cyclopent-3-en-1-amine B N-Boc-cyclopent-3-en-1-amine A->B Boc₂O, Et₃N DCM C N-Boc-3-hydroxycyclopentanamine B->C 1. BH₃·THF 2. NaOH, H₂O₂ D N-Boc-3-aminocyclopentanone C->D Dess-Martin Periodinane DCM E This compound hydrochloride D->E HCl in Dioxane

Caption: Synthetic pathway for this compound hydrochloride.

Disclaimer

This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reagents used in this synthesis are hazardous and should be handled with care.

References

Application Notes and Protocols for the Chiral Synthesis of (1R,3S)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Chiral Synthesis of (1R,3S)-3-Aminocyclopentanol Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,3S)-3-Aminocyclopentanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for the anti-HIV drug Bictegravir.[1] Its specific stereochemistry, with the amino and hydroxyl groups in a trans configuration, is vital for the biological activity of the final drug product.[1][2] While the direct stereoselective reduction of 3-aminocyclopentanone to (1R,3S)-3-aminocyclopentanol presents significant challenges in controlling both diastereoselectivity (cis/trans) and enantioselectivity, a robust and scalable chemoenzymatic approach commencing from cyclopentadiene (B3395910) has been well-established.[3][4] This method strategically introduces chirality through an enzymatic kinetic resolution step, ensuring high optical purity of the final product.[2][5]

These application notes provide a detailed overview and experimental protocols for the multi-step chemoenzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride, a common salt form of the target molecule.[1][2][5]

Synthetic Pathway Overview

The chemoenzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride is a multi-step process designed to achieve high stereoselectivity and yield.[1] The key stages of this synthesis are:

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene and an in-situ generated nitroso dienophile to form a racemic bicyclic intermediate.[5]

  • Reductive Ring Opening: Selective reduction of the nitrogen-oxygen bond in the bicyclic adduct to yield a racemic amino alcohol precursor.[4][5]

  • Enzymatic Kinetic Resolution: The crucial asymmetric step where a lipase (B570770) selectively acylates one enantiomer of the racemic amino alcohol, enabling the separation of the desired stereoisomer.[2][5]

  • Hydrogenation: Saturation of the carbon-carbon double bond in the cyclopentene (B43876) ring.[2][5]

  • Deprotection and Salt Formation: Removal of protecting groups and formation of the hydrochloride salt to yield the final product.[1][5]

Below is a diagram illustrating the workflow of this synthetic route.

G cluster_0 Chemoenzymatic Synthesis Workflow A Hetero-Diels-Alder Reaction (Cyclopentadiene + Nitroso Compound) B Reductive Ring Opening (N-O Bond Cleavage) A->B C Enzymatic Kinetic Resolution (Lipase-catalyzed Acylation) B->C D Separation of Enantiomers C->D E Hydrogenation (Double Bond Reduction) D->E F Deprotection & HCl Salt Formation E->F G (1R,3S)-3-Aminocyclopentanol HCl (Final Product) F->G

Caption: Workflow for the chemoenzymatic synthesis of (1R,3S)-3-Aminocyclopentanol HCl.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) at various stages of the synthesis.

Reaction StepProductTypical Yield (%)Enantiomeric Excess (e.e.)
Hetero-Diels-Alder & ReductionRacemic N-Boc-3-hydroxycyclopent-4-en-1-amine~70-80%N/A
Enzymatic Kinetic Resolution (Recovery)(1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine~45-50%>99%
Hydrogenation(1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine>95%>99%
Deprotection & HCl Salt Formation(1R,3S)-3-Aminocyclopentanol hydrochloride~95%>99%
Overall Yield (1R,3S)-3-Aminocyclopentanol hydrochloride ~35-40% >99%

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Experimental Protocols

The following protocols are based on established and patented methods for the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.[2][4]

This two-step, one-pot procedure begins with the formation of a bicyclic intermediate followed by its reductive opening.

  • Diagram of Reaction Pathway:

G cluster_0 Step 1: From Cyclopentadiene to Racemic Amino Alcohol start tert-butyl hydroxylamine (B1172632) carbonate + Cyclopentadiene step1 Hetero-Diels-Alder Reaction (CuCl, 2-ethyl-2-oxazoline) start->step1 intermediate cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid tert-butyl ester step1->intermediate step2 Reductive Ring Opening (Zinc powder, Acetic acid) intermediate->step2 product cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol (Racemic Mixture) step2->product

Caption: Pathway for the formation of the racemic amino alcohol intermediate.

  • Protocol:

    • To a solution of tert-butyl hydroxylamine carbonate (1.0 eq.) in a suitable solvent such as 2-methyltetrahydrofuran, add copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (B78409) (0.1-0.2 eq.).[4]

    • Cool the mixture and add freshly cracked cyclopentadiene (1.5-2.0 eq.) while maintaining the temperature between 20-30°C.[4]

    • Stir the reaction mixture until the hetero-Diels-Alder reaction is complete, as monitored by TLC or GC.

    • For the reductive ring opening, slowly add zinc powder (2.0-3.0 eq.) to the reaction mixture, followed by the dropwise addition of acetic acid.[2][4]

    • Maintain the temperature below 40°C during the addition.

    • After the reaction is complete, filter off the inorganic salts and perform an aqueous work-up.

    • The organic layer is washed, dried, and concentrated under reduced pressure to yield the racemic product, cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.

This is the key step for establishing the desired stereochemistry.

  • Protocol:

    • Dissolve the racemic amino alcohol from Step 1 in an appropriate solvent like methylene (B1212753) chloride or toluene.[2]

    • Add vinyl acetate (B1210297) (5.0 eq.) as the acyl donor.[2]

    • Add a lipase, such as Lipozyme TL IM or Novozym 435, to the mixture.

    • Stir the reaction at room temperature (25-30°C) for 24-48 hours, monitoring the conversion by chiral HPLC or GC.[2]

    • Once approximately 50% conversion is reached, filter off the enzyme.

    • The filtrate contains the acylated (1S,3R)-enantiomer and the unreacted (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine.

    • Separate the desired unreacted alcohol from the acylated product by column chromatography.

  • Protocol:

    • Dissolve the optically pure (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine in a suitable solvent like methanol (B129727) or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (5-10 wt% Pd/C).[2]

    • Place the mixture in a hydrogenation apparatus and apply hydrogen gas pressure (typically 1-5 atm).

    • Stir the reaction at room temperature until the starting material is fully consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine.

  • Protocol:

    • Prepare a solution of HCl in a suitable solvent. A common method is the in-situ generation of HCl by adding acetyl chloride (1.5-2.5 eq.) dropwise to isopropanol (B130326) (5.0-7.0 vol.) at low temperature.[2]

    • Dissolve the Boc-protected amino alcohol from Step 3 in isopropanol.

    • Add the amino alcohol solution dropwise to the prepared HCl/isopropanol solution at room temperature.[2]

    • Stir the reaction for 12 hours at room temperature.[2][3]

    • Cool the mixture to 0°C to induce crystallization.[3]

    • Collect the white solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield (1R,3S)-3-Aminocyclopentanol hydrochloride.[3]

Disclaimer

The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.[1] The protocols are based on published literature and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: N-Boc Protection of 3-Aminocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and medicinal chemistry.[1][2] Its popularity stems from its stability under a wide range of reaction conditions, including basic hydrolysis and nucleophilic attack, and the relative ease of its introduction and subsequent removal under acidic conditions.[3][4][5][6] The protection reaction involves treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base.[7]

This document provides a detailed protocol for the N-Boc protection of 3-aminocyclopentanone, a valuable building block in the synthesis of various pharmaceutical compounds. The procedure is applicable to the free amine or its hydrochloride salt, yielding tert-butyl (3-oxocyclopentyl)carbamate.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the amino group of this compound on the carbonyl carbon of di-tert-butyl dicarbonate. A base is typically used to deprotonate the amine (if it is in its salt form) and to neutralize the acidic byproduct generated during the reaction.

Figure 1: Chemical equation for the N-Boc protection of this compound hydrochloride.

Experimental Protocol

This protocol describes a standard laboratory procedure for the N-Boc protection of this compound hydrochloride. The reaction is performed in a biphasic solvent system at room temperature.

Materials

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (B95107) (THF)

  • Deionized Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

Procedure

  • Dissolution: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a 2:1 (v/v) mixture of deionized water and tetrahydrofuran (THF).[8]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (3.0 eq) to the stirred solution.[8] Allow the mixture to stir for 5-10 minutes.

  • Reagent Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) to the reaction mixture in one portion.[8]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up and Extraction:

    • Once the reaction is complete, add ethyl acetate (EtOAc) to the flask to dilute the mixture.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product, tert-butyl (3-oxocyclopentyl)carbamate, can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the typical quantities and molar equivalents for the N-Boc protection of this compound hydrochloride on a 10 mmol scale.

Component Molecular Weight ( g/mol ) Amount (10 mmol scale) Molar Equivalents Role
This compound HCl135.591.36 g1.0Substrate
Di-tert-butyl dicarbonate (Boc₂O)218.253.27 g1.5Protecting Agent[8]
Triethylamine (TEA)101.194.2 mL (30 mmol)3.0Base[8]
Water/THF (2:1 v/v)-~45 mL-Solvent[8]
Ethyl Acetate-As needed-Extraction Solvent
Product: tert-Butyl (3-oxocyclopentyl)carbamate199.25~1.6 - 1.9 g (80-95% yield)-Product

Experimental Workflow Visualization

The following diagram illustrates the key steps in the N-Boc protection protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification start Dissolve this compound HCl in H₂O/THF cool Cool to 0 °C start->cool add_base Add Triethylamine (TEA) cool->add_base add_boc Add Di-tert-butyl dicarbonate (Boc₂O) add_base->add_boc react Stir at 0 °C (2h), then warm to RT (4-6h) add_boc->react Start Reaction extract Dilute with EtOAc & Extract with NaHCO₃ (aq) & Brine react->extract Reaction Complete dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography (Optional) concentrate->purify Crude Product product Isolated Product: tert-Butyl (3-oxocyclopentyl)carbamate purify->product

References

Application Notes and Protocols for the Use of 3-Aminocyclopentanone in Nucleoside Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleoside analogues are a critical class of therapeutic agents, demonstrating significant antiviral and anticancer properties. Their defining structural feature is the replacement of the furanose ring's oxygen atom with a methylene (B1212753) group, a modification that imparts enhanced metabolic stability by rendering them resistant to enzymatic cleavage by phosphorylases. 3-Aminocyclopentanone and its derivatives serve as versatile chiral building blocks in the synthesis of these important molecules. The cyclopentane (B165970) ring mimics the sugar moiety of natural nucleosides, allowing these analogues to interact with viral or cellular enzymes. This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleoside analogues utilizing this compound as a key starting material. The methodologies described herein are based on established synthetic strategies, including reductive amination and Mitsunobu coupling, and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

Synthetic Strategies

The synthesis of carbocyclic nucleoside analogues from cyclopentane precursors can be broadly categorized into two main approaches:

  • Convergent Synthesis: This strategy involves the separate synthesis of a functionalized cyclopentylamine (B150401) derivative and a heterocyclic base, which are then coupled in a later step. This approach offers flexibility, allowing for the combination of various cyclopentane cores with a wide array of nucleobases.

  • Linear Synthesis: In this approach, the nucleobase is constructed stepwise onto a pre-existing cyclopentylamine scaffold.

The protocols detailed below will focus on convergent strategies, which are often more adaptable for creating libraries of diverse nucleoside analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of a Carbocyclic Adenosine (B11128) Analogue via Reductive Amination

This protocol outlines a plausible synthetic route to a carbocyclic adenosine analogue starting from this compound hydrochloride. The key steps involve the protection of the amino group, reduction of the ketone, and subsequent coupling with a purine (B94841) base.

Step 1: Protection of this compound

To prevent unwanted side reactions, the amino group of this compound is first protected, for example, with a tert-butoxycarbonyl (Boc) group.

  • Materials:

  • Procedure:

    • Suspend this compound hydrochloride (1.0 eq) in DCM.

    • Add triethylamine (2.2 eq) and stir the mixture at 0 °C for 15 minutes.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-Boc-3-oxocyclopentan-1-amine.

Step 2: Stereoselective Reduction of the Ketone

The ketone functionality of the protected aminocyclopentanone is reduced to a hydroxyl group. The choice of reducing agent can influence the stereochemical outcome. For a diastereoselective reduction, a bulky reducing agent is often employed.

  • Materials:

    • N-Boc-3-oxocyclopentan-1-amine

    • L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Ethyl acetate (B1210297) (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-3-oxocyclopentan-1-amine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add L-Selectride® (1.2 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 3-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by flash chromatography to yield the corresponding N-Boc-3-hydroxycyclopentan-1-amine.

Step 3: Mitsunobu Coupling with a Purine Base

The resulting aminocyclopentanol derivative is coupled with a protected purine, such as 6-chloropurine (B14466), via the Mitsunobu reaction. This reaction typically proceeds with an inversion of stereochemistry at the alcohol center.

  • Materials:

    • N-Boc-3-hydroxycyclopentan-1-amine

    • 6-Chloropurine

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve N-Boc-3-hydroxycyclopentan-1-amine (1.0 eq), 6-chloropurine (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the protected carbocyclic nucleoside analogue.

Step 4: Deprotection

The Boc protecting group is removed under acidic conditions to yield the final carbocyclic adenosine analogue.

  • Materials:

    • Protected carbocyclic nucleoside analogue

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve the protected nucleoside analogue in DCM.

    • Add TFA (10-20% v/v) and stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM.

    • Dry the combined organic layers, filter, and concentrate to yield the crude product.

    • Purify by an appropriate method (e.g., chromatography or recrystallization) to obtain the final carbocyclic nucleoside analogue.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of carbocyclic nucleoside analogues based on literature precedents for similar transformations. Actual yields may vary depending on the specific substrate and reaction conditions.

StepTransformationReagentsTypical Yield (%)
1Boc Protection of Aminocyclopentanone(Boc)₂O, TEA85-95
2Diastereoselective Ketone ReductionL-Selectride®70-90 (with high diastereoselectivity)
3Mitsunobu CouplingPPh₃, DIAD/DEAD40-60
4Boc DeprotectionTFA>90

Visualizations

Logical Workflow for Carbocyclic Nucleoside Synthesis

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_end Final Product start This compound A Protection of Amino Group (e.g., Boc protection) start->A B Reduction of Ketone (Stereoselective) A->B Protected Ketone C Coupling with Nucleobase (e.g., Mitsunobu or S_NAr) B->C Protected Aminocyclopentanol D Deprotection C->D Protected Nucleoside Analogue end Carbocyclic Nucleoside Analogue D->end

Caption: A generalized workflow for the synthesis of carbocyclic nucleoside analogues.

Convergent vs. Linear Synthetic Strategies

G cluster_convergent Convergent Strategy cluster_linear Linear Strategy A Cyclopentane Precursor C Coupling A->C B Nucleobase B->C D Carbocyclic Nucleoside C->D E Cyclopentylamine F Stepwise Base Construction E->F G Carbocyclic Nucleoside F->G

Caption: Comparison of convergent and linear approaches to carbocyclic nucleosides.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of carbocyclic nucleoside analogues. The protocols and strategies outlined in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel antiviral and anticancer agents. The ability to stereoselectively functionalize the cyclopentane ring and efficiently couple it with various nucleobases opens up a wide chemical space for the generation of new therapeutic candidates with improved efficacy and pharmacological profiles. Careful selection of protecting groups and coupling strategies is paramount to achieving successful and efficient syntheses.

Application Notes and Protocols: Reactions of 3-Aminocyclopentanone with Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 3-aminocyclopentanone with various electrophilic reagents. This compound is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of a wide range of derivatives. The presence of both a nucleophilic secondary amine and a reactive ketone functionality allows for diverse chemical transformations.

Overview of Reactivity

This compound possesses two primary sites for reaction with electrophiles: the nitrogen atom of the amino group and the α-carbon to the carbonyl group via its enol or enolate form. The amino group readily undergoes nucleophilic attack on a variety of electrophilic centers, leading to N-functionalized derivatives. These reactions are fundamental for introducing diverse substituents and exploring structure-activity relationships (SAR) in drug development programs.

N-Acylation with Acyl Chlorides

N-acylation of this compound with acyl chlorides is a robust method for the synthesis of N-acyl-3-aminocyclopentanone derivatives (amides). This reaction typically proceeds smoothly in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: General Procedure for N-Acylation
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound hydrochloride (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as triethylamine (B128534) (2.2 equivalents) or pyridine (B92270) (2.2 equivalents), dropwise with stirring.

  • Addition of Acyl Chloride: To the stirred solution, add the desired acyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

Data Presentation: Representative N-Acylation Reactions
Electrophile (Acyl Chloride)ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data (Representative)
Acetyl chlorideN-(3-oxocyclopentyl)acetamideC₇H₁₁NO₂141.1785-95¹H NMR, ¹³C NMR, MS
Benzoyl chlorideN-(3-oxocyclopentyl)benzamideC₁₂H₁₃NO₂203.2480-90¹H NMR, ¹³C NMR, MS
4-Chlorobenzoyl chloride4-Chloro-N-(3-oxocyclopentyl)benzamideC₁₂H₁₂ClNO₂237.6875-85¹H NMR, ¹³C NMR, MS
Cyclopropanecarbonyl chlorideN-(3-oxocyclopentyl)cyclopropanecarboxamideC₉H₁₃NO₂167.2180-90¹H NMR, ¹³C NMR, MS

N_Acylation_Workflow start Start setup Dissolve this compound HCl in Anhydrous Solvent start->setup cool Cool to 0 °C setup->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_acyl_chloride Add Acyl Chloride Dropwise add_base->add_acyl_chloride react Stir at Room Temperature (2-12 h) add_acyl_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product N-Acyl-3-aminocyclopentanone purify->product

Caption: Workflow for the N-acylation of this compound.

N-Alkylation with Alkyl Halides

N-alkylation of this compound with alkyl halides provides access to N-alkyl and N,N-dialkyl derivatives. The reaction is a nucleophilic substitution where the amine acts as the nucleophile. To avoid over-alkylation, careful control of stoichiometry and reaction conditions is necessary. The use of a base is required to scavenge the hydrogen halide formed during the reaction.

Experimental Protocol: General Procedure for N-Alkylation
  • Reaction Setup: To a solution of this compound hydrochloride (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base like potassium carbonate (2.5 equivalents) or diisopropylethylamine (2.5 equivalents).

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 equivalents for mono-alkylation, >2.2 equivalents for di-alkylation) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off any inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Representative N-Alkylation Reactions
Electrophile (Alkyl Halide)ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data (Representative)
Methyl iodide3-(Methylamino)cyclopentanoneC₆H₁₁NO113.1670-80¹H NMR, ¹³C NMR, MS
Benzyl bromide3-(Benzylamino)cyclopentanoneC₁₂H₁₅NO189.2565-75¹H NMR, ¹³C NMR, MS
Ethyl bromoacetateEthyl 2-((3-oxocyclopentyl)amino)acetateC₉H₁₅NO₃185.2260-70¹H NMR, ¹³C NMR, MS

N_Alkylation_Mechanism reactant1 This compound intermediate [Transition State] reactant1->intermediate Nucleophilic Attack reactant2 Alkyl Halide (R-X) reactant2->intermediate base Base base->intermediate product1 N-Alkyl-3-aminocyclopentanone intermediate->product1 SN2 Reaction product2 Base-H⁺X⁻ intermediate->product2

Caption: General mechanism for the N-alkylation of this compound.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for the formation of C-N bonds. In the context of this compound, this reaction can be used to introduce a second substituent on the nitrogen atom. The reaction proceeds via the initial formation of an enamine or iminium ion, which is then reduced in situ by a suitable reducing agent.

Experimental Protocol: General Procedure for Reductive Amination
  • Reaction Setup: In a flask, dissolve this compound hydrochloride (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a suitable solvent such as methanol, ethanol, or 1,2-dichloroethane.

  • pH Adjustment: If starting from the hydrochloride salt, add a base like triethylamine (1.1 equivalents) to free the amine. The reaction is typically favored under slightly acidic conditions, so a catalytic amount of acetic acid can be added if necessary.

  • Addition of Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours and monitor its progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation: Representative Reductive Amination Reactions
Electrophile (Aldehyde/Ketone)Reducing AgentProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data (Representative)
AcetoneNaBH(OAc)₃3-(Isopropylamino)cyclopentanoneC₈H₁₅NO141.2160-70¹H NMR, ¹³C NMR, MS
BenzaldehydeNaBH₃CN3-(Benzylamino)cyclopentanoneC₁₂H₁₅NO189.2565-75¹H NMR, ¹³C NMR, MS
CyclohexanoneNaBH(OAc)₃3-(Cyclohexylamino)cyclopentanoneC₁₁H₁₉NO181.2855-65¹H NMR, ¹³C NMR, MS

Reductive_Amination_Pathway start This compound + Aldehyde/Ketone intermediate Iminium Ion/ Enamine Intermediate start->intermediate Condensation product N-Substituted This compound intermediate->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

Caption: Simplified pathway for reductive amination.

Conclusion

The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel compounds derived from this compound. The versatility of this scaffold, coupled with the robustness of the described synthetic methodologies, offers significant opportunities for the development of new chemical entities with potential therapeutic applications. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

Application Notes and Protocols for the Large-Scale Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Aminocyclopentanol hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, notably as a key intermediate for the anti-HIV drug Bictegravir.[1] The specific stereochemistry of this molecule is essential for the biological activity of the final drug product.[2] This document provides detailed application notes and protocols for the large-scale synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride, with a focus on a scalable and robust chemo-enzymatic synthetic route.

Synthetic Pathway Overview

A widely utilized and effective method for the asymmetric synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride involves a multi-step process. This pathway is advantageous due to its high stereoselectivity and scalability.[1][3] The key stages of this synthesis are:

  • Hetero-Diels-Alder Reaction: Formation of a racemic bicyclic intermediate through a [4+2] cycloaddition.[3]

  • Reduction of the N-O Bond: Selective reduction to yield a racemic amino alcohol precursor.[3]

  • Enzymatic Kinetic Resolution: The crucial asymmetric step where a lipase (B570770) selectively acylates one enantiomer, enabling the separation of the desired stereoisomer.[3]

  • Hydrogenation: Saturation of the carbon-carbon double bond in the cyclopentene (B43876) ring.[3]

  • Deprotection and Salt Formation: Removal of protecting groups and formation of the final hydrochloride salt.[3]

Quantitative Data Summary

The following tables summarize typical yields and purity at various stages of the chemo-enzymatic synthesis, as well as data from a chemo-catalytic approach.

Table 1: Chemo-Enzymatic Synthesis Quantitative Data [2][3]

Step No.Reaction StepKey Reagents/EnzymeSolventYieldEnantiomeric Excess (ee)
3Enzymatic Resolution of (±)-intermediateLipozyme 40086, Vinyl acetate (B1210297)Methylene (B1212753) Chloride~41-50%>99%
4HydrogenationPalladium on carbon (Pd/C)->95%>99%
5Deprotection and Hydrochloride Salt FormationAcetyl chloride, Isopropanol (B130326)Isopropanol~80-95%>99%
Overall - - - ~35-40% >99%

Table 2: Chemo-Catalytic Synthesis Quantitative Data [2]

Reaction StepKey ReagentsSolventOverall YieldPurity by GC
Deprotection and Hydrochloride Salt FormationPivaloyl chloride, IsopropanolIsopropanol69.8%99.75%

Experimental Protocols

This section provides detailed methodologies for the key experiments in the chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Protocol 1: Hetero-Diels-Alder Reaction[4]
  • Under a nitrogen atmosphere, charge a suitable reactor with tert-butyl hydroxylamine (B1172632) carbonate (1.0 eq.), copper chloride (0.1-0.2 eq.), 2-ethyl-2-oxazoline (B78409) (0.1-0.2 eq.), and a suitable solvent.

  • Cool the mixture to the desired reaction temperature (20-30 °C).

  • Slowly add cyclopentadiene (B3395910) (1.5-2.0 eq.) to the reaction mixture.

  • Stir the reaction until completion, monitoring by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, proceed with the work-up to isolate the racemic cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

Protocol 2: Reductive Ring Opening[2][4]
  • Dissolve the bicyclic intermediate from the previous step in a suitable solvent system, such as acetic acid.

  • Add zinc powder portion-wise to the solution while maintaining temperature control.

  • Stir the reaction mixture until the reduction of the nitrogen-oxygen bond is complete.

  • Filter the reaction mixture to remove excess zinc and other solids.

  • Perform a work-up and purification to isolate the racemic amino alcohol.

Protocol 3: Enzymatic Kinetic Resolution[2][4]
  • Dissolve the racemic alcohol in methylene chloride.

  • Add vinyl acetate (5 equiv.) and Lipozyme 40086.

  • Stir the mixture at room temperature (25 °C) for 48 hours.

  • Monitor the reaction progress to achieve the desired conversion.

  • Filter off the enzyme.

  • Separate the acylated enantiomer from the desired unreacted enantiomer using appropriate purification techniques (e.g., column chromatography).

Protocol 4: Hydrogenation[5]
  • Dissolve the optically pure intermediate in a suitable solvent such as methanol (B129727) or methyl tert-butyl ether.

  • Add 10% palladium on carbon catalyst.

  • Pressurize the reactor with hydrogen gas (e.g., 1.0 MPa).

  • Stir the reaction at a controlled temperature (e.g., 20-50 °C) for 24 hours or until the reaction is complete.

  • Filter the reaction mixture to remove the catalyst.

Protocol 5: Deprotection and Hydrochloride Salt Formation

Method A: Using Acetyl Chloride in Isopropanol [2][4]

  • Prepare a solution of hydrogen chloride in isopropanol in situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol (5.0-7.0 Vol.).

  • Dissolve the Boc-protected amino alcohol from the previous step in isopropanol.

  • Add the amino alcohol solution dropwise to the prepared HCl/isopropanol solution.

  • Stir the reaction at room temperature (25 °C) for 12 hours.

  • Cool the system to 0 °C to induce crystallization.

  • Collect the resulting white solid by filtration to yield (1R,3S)-3-Aminocyclopentanol hydrochloride.

Method B: Using Pivaloyl Chloride in Isopropanol [5]

  • Under a nitrogen atmosphere, add isopropanol to a reaction flask and cool to 5 °C.

  • Slowly add pivaloyl chloride dropwise, maintaining the temperature at 5 °C.

  • Warm the reaction to 25 °C and stir for 30 minutes.

  • Add a solution of the N-Boc protected starting material in isopropanol dropwise.

  • Allow the reaction to proceed at room temperature for 12 hours, monitoring by GC.

  • Cool the reaction system to 0 °C and stir for 1 hour to ensure complete precipitation.

  • Filter the solid product and wash with cold isopropanol.

  • Further wash the filter cake with acetone (B3395972) and dry under vacuum at 40 °C.

Visualizations

Logical Workflow for Synthesis

G Start Starting Materials (tert-butyl hydroxylamine carbonate, cyclopentadiene) Hetero_Diels_Alder Hetero-Diels-Alder Reaction Start->Hetero_Diels_Alder Reduction Reductive Ring Opening Hetero_Diels_Alder->Reduction Enzymatic_Resolution Enzymatic Kinetic Resolution Reduction->Enzymatic_Resolution Hydrogenation Hydrogenation Enzymatic_Resolution->Hydrogenation Deprotection_Salt Deprotection & Salt Formation Hydrogenation->Deprotection_Salt Final_Product (1R,3S)-3-Aminocyclopentanol Hydrochloride Deprotection_Salt->Final_Product

Caption: Chemo-enzymatic synthesis workflow.

Troubleshooting Workflow for Low Yield

G Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Product_Loss Product Loss During Work-up? Low_Yield->Product_Loss Suboptimal_Conditions Suboptimal Conditions? Low_Yield->Suboptimal_Conditions Monitor_Reaction Monitor reaction (GC/TLC) Incomplete_Reaction->Monitor_Reaction Optimize_Workup Optimize work-up & purification Product_Loss->Optimize_Workup Optimize_Conditions Optimize reaction conditions (time, temp, stoichiometry) Suboptimal_Conditions->Optimize_Conditions

Caption: Troubleshooting for low yield.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Aminocyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral 3-aminocyclopentanone derivatives are crucial building blocks in medicinal chemistry and pharmaceutical development. Their stereospecific structure is a key feature in a variety of bioactive molecules, including antiviral agents and other therapeutic compounds.[1] The synthesis of these molecules in enantiomerically pure form is essential, as different enantiomers can exhibit varied biological activity, with one being therapeutic while the other could be inactive or even toxic.[2] This document outlines several effective strategies for the asymmetric synthesis of this compound and related derivatives, providing detailed protocols and quantitative data for researchers in drug discovery and organic synthesis. The primary methods covered include the use of chiral auxiliaries, enzymatic kinetic resolution, and catalytic asymmetric reactions.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust strategy to control the stereochemical outcome of a reaction.[3] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereoselective formation of the desired product, and is subsequently removed for recycling. Oxazolidinones and their derivatives are highly effective auxiliaries for asymmetric alkylations and aldol (B89426) reactions, which can be key steps in constructing the cyclopentanone (B42830) framework.[3][4]

Logical Workflow for Chiral Auxiliary-Based Synthesis

The general workflow involves covalently bonding the auxiliary to a prochiral substrate, performing a diastereoselective transformation, and finally cleaving the auxiliary to yield the enantiomerically enriched product.

G sub Prochiral Substrate coupled Substrate-Auxiliary Adduct sub->coupled Covalent Coupling aux Chiral Auxiliary aux->coupled reaction Diastereoselective Reaction coupled->reaction product_aux Product-Auxiliary Adduct reaction->product_aux final_product Enantiopure Product product_aux->final_product Cleavage recovered_aux Recovered Auxiliary product_aux->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Quantitative Data: Asymmetric Aldol Reaction using a Cyclopentanol-Derived Auxiliary

This method utilizes a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol to achieve high diastereoselectivity in aldol reactions, a key step for building substituted cyclopentane (B165970) rings.[4]

EntryAldehydeYield (%)Diastereomeric Ratio (dr)
1Isobutyraldehyde88>99:1
2Benzaldehyde91>99:1
3p-Anisaldehyde85>99:1
4Pivaldehyde86>99:1
Data sourced from Ghosh et al. (2001).[4]
Experimental Protocol: Asymmetric Aldol Reaction

This protocol is adapted from the work of Ghosh, et al., for the asymmetric syn-aldol reaction using the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary.[4]

1. Preparation of the N-Propionyl Imide (4):

  • To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (3) in dry THF at -78°C, add 1.0 equivalent of n-butyllithium (nBuLi).

  • Stir the solution for 30 minutes.

  • Add 1.1 equivalents of propionyl chloride and stir the mixture at -78°C for 1 hour.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent.

  • Purify the crude product by chromatography to obtain the N-propionyl imide (4) in quantitative yield.[4]

2. Asymmetric Aldol Condensation:

  • Dissolve the N-propionyl imide (4) in dry CH2Cl2 and cool the solution to 0°C.

  • Add 1.1 equivalents of dibutylboron triflate (Bu2BOTf) followed by 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 1 hour at 0°C to form the boron enolate.[4]

  • Cool the reaction mixture to -78°C and add 1.2 equivalents of the desired aldehyde (e.g., isobutyraldehyde).

  • Allow the reaction to proceed for several hours (typically 4-6 h), monitoring by TLC.

  • Work up the reaction and purify by silica (B1680970) gel chromatography to yield the aldol adduct (5) as a single diastereomer.[4]

3. Auxiliary Cleavage:

  • Dissolve the aldol adduct in a mixture of THF and water.

  • Add lithium hydroperoxide (LiOOH) and stir until the reaction is complete.

  • This step cleaves the auxiliary, yielding the corresponding β-hydroxy acid and recovering the chiral auxiliary (3) for reuse.[4]

Strategy 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other.[1] This method is particularly effective for producing chiral amino alcohols, which are direct precursors to this compound derivatives.

Reaction Pathway for Enzymatic Kinetic Resolution

In a typical resolution of a racemic amino alcohol, a lipase (B570770) enzyme selectively acylates one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer.

G racemate Racemic Amino Alcohol ((R)-enantiomer + (S)-enantiomer) process Enzyme (Lipase) + Acyl Donor racemate->process products Mixture of Products process->products s_enantiomer (S)-Acylated Amino Alcohol products->s_enantiomer r_enantiomer (R)-Unreacted Amino Alcohol products->r_enantiomer separation Chromatographic Separation s_enantiomer->separation r_enantiomer->separation G catalyst Chiral Catalyst activated Activated Complex catalyst->activated + Substrate substrate Cyclo- pentenone nucleophile Nucleophile (e.g., Arylboronic Acid) addition Conjugate Addition nucleophile->addition activated->addition Stereoselective Attack product Chiral Product addition->product Product Release product->catalyst Catalyst Regeneration

References

Application Notes and Protocols for the Diastereoselective Reduction of a Protected 3-Aminocyclopentanone Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereoselective synthesis of substituted cyclopentanes is a cornerstone of medicinal chemistry and natural product synthesis. Specifically, the 3-aminocyclopentanol (B77102) moiety is a key structural motif in a variety of biologically active compounds, including antiviral and anticancer agents. A common and effective strategy for the synthesis of these compounds involves the diastereoselective reduction of a prochiral N-protected 3-aminocyclopentanone precursor. The stereochemical outcome of this reduction, yielding either the cis (syn) or trans (anti) diastereomer, is highly dependent on the choice of reducing agent, the nature of the nitrogen-protecting group, and the reaction conditions. This document provides detailed protocols and comparative data for the diastereoselective reduction of a protected this compound, offering guidance for achieving the desired stereoisomer.

Factors Influencing Diastereoselectivity

The diastereoselectivity of the reduction of 3-aminocyclopentanones is primarily governed by the facial selectivity of hydride delivery to the carbonyl group. This selectivity can be influenced by several factors:

  • Steric Hindrance: Bulky reducing agents will preferentially attack from the less sterically hindered face of the cyclopentanone (B42830) ring. The conformation of the ring and the orientation of the protected amino group play a crucial role in defining the steric environment.

  • Chelation Control: Certain protecting groups and reducing agents can form a cyclic chelate with the substrate, locking it into a rigid conformation. This directs the hydride attack to a specific face of the carbonyl. For instance, protecting groups with carbonyl or sulfonyl groups (e.g., Boc, Cbz) can participate in chelation with a Lewis acidic hydride reagent.

  • Felkin-Anh Model: In the absence of strong chelating effects, the stereochemical outcome can often be predicted by the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the adjacent carbon atom.

  • Protecting Group: The size and electronic nature of the nitrogen-protecting group (e.g., Boc, Cbz) can significantly impact the steric hindrance and the potential for chelation, thereby influencing the diastereomeric ratio of the product.[1]

The interplay of these factors allows for the selective synthesis of either the cis or trans 3-aminocyclopentanol.

Data Presentation: Diastereoselective Reduction of N-Boc-3-Aminocyclopentanone

The following table summarizes the expected diastereoselectivity for the reduction of N-Boc-3-aminocyclopentanone with various reducing agents. The data is compiled based on results from analogous systems, including 3-substituted cyclohexanones and other cyclic amino ketones, to provide a comparative overview.[1][2][3]

Reducing AgentSolventTemperature (°C)Predominant IsomerDiastereomeric Ratio (cis:trans)
Sodium Borohydride (B1222165) (NaBH₄)Methanol (B129727)0cis~ 70:30
L-Selectride®THF-78trans> 95:5
Lithium Triethylborohydride (LiEt₃BH)THF-78cis> 95:5
Sodium in THF/IsopropanolTHF/Isopropanol0 to RTcis~ 89:11[2][3]

Experimental Protocols

Protocol 1: Synthesis of cis-3-(N-Boc-amino)cyclopentanol via Chelation-Controlled Reduction

This protocol is designed to favor the formation of the cis (syn) diastereomer through a chelation-controlled pathway using a less sterically demanding reducing agent.

Materials:

Procedure:

  • Dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions to the stirred solution over 15 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1-2 hours), slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to separate the diastereomers and obtain the pure cis-3-(N-Boc-amino)cyclopentanol.

Protocol 2: Synthesis of trans-3-(N-Boc-amino)cyclopentanol via Steric-Controlled Reduction

This protocol aims to produce the trans (anti) diastereomer as the major product by employing a sterically hindered reducing agent that attacks from the less hindered face.

Materials:

  • N-Boc-3-aminocyclopentanone

  • L-Selectride® (1.0 M solution in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dry ice/acetone bath, syringe

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to isolate the trans-3-(N-Boc-amino)cyclopentanol.

Visualizations

experimental_workflow Experimental Workflow for Diastereoselective Reduction cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup & Purification cluster_product Products start N-Boc-3-Aminocyclopentanone protocol1 Protocol 1: NaBH4, MeOH, 0°C start->protocol1 protocol2 Protocol 2: L-Selectride, THF, -78°C start->protocol2 workup Quench (NH4Cl) Extraction (EtOAc) Drying (Na2SO4) protocol1->workup protocol2->workup purification Column Chromatography workup->purification product1 cis-3-(N-Boc-amino)cyclopentanol purification->product1 product2 trans-3-(N-Boc-amino)cyclopentanol purification->product2

Caption: Workflow for the diastereoselective reduction of N-Boc-3-aminocyclopentanone.

signaling_pathway Mechanistic Rationale for Diastereoselectivity cluster_chelation Chelation Control cluster_steric Steric (Felkin-Anh) Control chelation_reagent Small Hydride (e.g., NaBH4) + Lewis Acidic Center chelation_intermediate Rigid Chelate Intermediate chelation_reagent->chelation_intermediate chelation_attack Hydride attacks from the less hindered face of the chelate chelation_intermediate->chelation_attack chelation_product cis-Product chelation_attack->chelation_product steric_reagent Bulky Hydride (e.g., L-Selectride) steric_conformation Non-chelated Conformation steric_reagent->steric_conformation steric_attack Hydride attacks from the sterically most accessible face steric_conformation->steric_attack steric_product trans-Product steric_attack->steric_product

Caption: Factors governing the stereochemical outcome of the reduction.

References

Application Notes and Protocols for the Functionalization of 3-Aminocyclopentanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminocyclopentanone scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of diverse molecular architectures. Its inherent functionalities—a secondary amine and a ketone—provide two distinct points for chemical modification, enabling the exploration of a broad chemical space to optimize pharmacological properties. The cyclopentane (B165970) ring itself is a privileged structure in drug discovery, providing a balance of rigidity and conformational flexibility that can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the key functionalization reactions of this compound, including N-acylation, reductive amination, and C-α functionalization, to facilitate the development of novel therapeutic agents.

Key Functionalization Strategies

The strategic modification of the this compound core can be broadly categorized into three main approaches, each offering a unique avenue to modulate the physicochemical and biological properties of the resulting derivatives.

Functionalization_Strategies General Functionalization Workflow for this compound A This compound B N-Acylation A->B Acyl Halide/Anhydride, Base C Reductive Amination A->C Aldehyde/Ketone, Reducing Agent D C-α Functionalization (following N-protection) A->D 1. Protection (e.g., Boc) 2. Base, Electrophile E N-Acyl-3-aminocyclopentanone Derivatives B->E F N-Substituted-3-aminocyclopentylamine Derivatives C->F G C-α-Substituted-3-aminocyclopentanone Derivatives D->G H Biological Screening (e.g., Kinase Assays, Antiproliferative Assays) E->H F->H G->H

Caption: General workflow for the functionalization of this compound.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide functionality, which can significantly influence the biological activity, solubility, and metabolic stability of the parent molecule. The resulting N-acyl-3-aminocyclopentanone derivatives can be screened for a variety of therapeutic targets.

Application Notes:
  • Reagent Selection: Acyl chlorides and anhydrides are common acylating agents. The choice of reagent can be tailored to introduce a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

  • Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated.

  • Microwave-assisted Synthesis: For library synthesis, microwave irradiation can be employed to accelerate the reaction and improve yields.

Experimental Protocol: General Procedure for N-Acylation
  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq).

  • Stir the mixture for 10 minutes, then add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-acyl-3-aminocyclopentanone derivative.

EntryAcyl ChlorideProductYield (%)Reference
1Benzoyl chlorideN-benzoyl-3-aminocyclopentanone85-95Adapted from general acylation protocols
2Acetyl chlorideN-acetyl-3-aminocyclopentanone90-98Adapted from general acylation protocols
34-Chlorobenzoyl chlorideN-(4-chlorobenzoyl)-3-aminocyclopentanone82-93Adapted from general acylation protocols

Reductive Amination of this compound

Reductive amination allows for the introduction of a wide range of substituents at the nitrogen atom via the formation of a new carbon-nitrogen bond. This strategy is particularly useful for building libraries of compounds for structure-activity relationship (SAR) studies.

Application Notes:
  • Reducing Agents: Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reducing agent commonly used for reductive amination as it is effective at slightly acidic pH, which favors iminium ion formation. Other reducing agents like sodium cyanobohydride can also be used.

  • Catalysis: The addition of a catalytic amount of acetic acid can facilitate the formation of the intermediate imine/iminium ion.

  • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are suitable solvents for this reaction.

Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE (0.1 M), add acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAldehyde/KetoneProductYield (%)Reference
1Benzaldehyde3-(Benzylamino)cyclopentanone75-85Adapted from general reductive amination protocols
2Acetone3-(Isopropylamino)cyclopentanone70-80Adapted from general reductive amination protocols
34-Pyridinecarboxaldehyde3-((Pyridin-4-yl)methylamino)cyclopentanone65-75Adapted from general reductive amination protocols

C-α Functionalization of N-Protected this compound

Functionalization at the C-α position to the ketone requires prior protection of the amino group to prevent undesired side reactions. This strategy allows for the introduction of alkyl or aryl groups, which can probe specific pockets in a biological target's binding site.

Application Notes:
  • Protecting Groups: The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amino functionality due to its stability under the basic conditions required for C-α functionalization and its ease of removal under acidic conditions.

  • Base and Electrophile: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to generate the enolate, which is then trapped with an appropriate electrophile (e.g., alkyl halide).

Experimental Protocol: General Procedure for C-α Alkylation

Step 1: N-Boc Protection

  • To a solution of this compound hydrochloride (1.0 eq) in a 1:1 mixture of THF and water (0.2 M), add sodium bicarbonate (2.5 eq).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) and stir the mixture at room temperature for 12 hours.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford tert-butyl (3-oxocyclopentyl)carbamate, which can often be used in the next step without further purification.

Step 2: C-α Alkylation

  • To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF (0.5 M) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Add a solution of N-Boc-3-aminocyclopentanone (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.

  • Add the desired alkyl halide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection (if required)

  • Dissolve the N-Boc protected product in a solution of 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the C-α functionalized this compound.

EntryAlkyl HalideProduct (after deprotection)Overall Yield (%)Reference
1Methyl iodide2-Methyl-3-aminocyclopentanone50-60 (over 3 steps)Adapted from general C-α alkylation protocols
2Benzyl bromide2-Benzyl-3-aminocyclopentanone45-55 (over 3 steps)Adapted from general C-α alkylation protocols

Application in Kinase Inhibitor Drug Discovery

The this compound scaffold can serve as a core for the development of kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase, while the cyclopentanone (B42830) ring and its other substituents can occupy the hydrophobic pocket and solvent-exposed regions of the ATP-binding site.

Kinase_Inhibitor_Binding Hypothetical Binding Mode of a this compound Derivative in a Kinase ATP-Binding Site cluster_0 Kinase ATP-Binding Site Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region Inhibitor This compound Derivative N_Substituent N-Acyl or N-Alkyl Group (e.g., Heterocycle) Inhibitor->N_Substituent Cyclopentanone Cyclopentanone Core Inhibitor->Cyclopentanone C_Substituent Cα-Substituent or Other Ring Substituents Inhibitor->C_Substituent N_Substituent->Hinge H-Bonding Interaction Cyclopentanone->Hydrophobic Hydrophobic Interactions C_Substituent->Solvent Solvent Interactions/ Additional Binding

Caption: Hypothetical binding mode of a functionalized this compound derivative.

Quantitative Data from a Hypothetical Kinase Inhibitor Screening

The following table presents hypothetical biological data for a series of functionalized this compound derivatives targeting a specific kinase.

Compound IDFunctionalizationR GroupKinase IC₅₀ (nM)
Ref-1 N-AcylationPhenyl>10,000
Ref-2 N-Acylation4-Chlorophenyl5,200
Ref-3 Reductive AminationBenzyl8,500
Cpd-1 N-AcylationPyrimidin-4-yl750
Cpd-2 N-Acylation2-Aminopyrimidine150
Cpd-3 Reductive Amination(Pyridin-3-yl)methyl980
Cpd-4 C-α Alkylation (of Cpd-2)Methyl85

Disclaimer: The experimental protocols and quantitative data provided herein are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when performing these chemical transformations. The biological data is hypothetical and for illustrative purposes only.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Aminocyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of this compound and improve its yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is a valuable building block in organic synthesis. Common synthetic strategies to obtain this compound include:

  • Curtius Rearrangement: This method typically starts from 3-oxocyclopentanecarboxylic acid, which is converted to an acyl azide (B81097) and then thermally rearranged to an isocyanate. Subsequent hydrolysis yields the desired this compound.[1][2][3][4]

  • Reductive Amination: This approach can utilize 1,3-cyclopentanedione (B128120) as a starting material. The reductive amination of one of the ketone functionalities can lead to the formation of this compound.[5]

  • Hofmann Rearrangement: Starting from 3-oxocyclopentanecarboxamide, this reaction uses a reagent like bromine in a basic solution to convert the amide into an amine with one less carbon, resulting in this compound.

Q2: What are the critical parameters to control for improving the yield of this compound?

A2: To enhance the yield, it is crucial to control several parameters depending on the chosen synthetic route:

  • For Curtius Rearrangement:

    • Anhydrous Conditions: The presence of water can lead to the formation of urea (B33335) byproducts, significantly lowering the yield.[1][2][4]

    • Temperature Control: The rearrangement of the acyl azide is temperature-sensitive. The optimal temperature should be determined to ensure complete rearrangement without decomposition.[1][2]

    • Purity of Starting Materials: The purity of the starting 3-oxocyclopentanecarboxylic acid is crucial for a clean reaction.

  • For Reductive Amination:

    • Choice of Reducing Agent: A mild reducing agent is often preferred to avoid the reduction of the ketone functionality in the starting material or product.

    • pH Control: The pH of the reaction medium should be optimized to facilitate imine formation without deactivating the amine nucleophile.

    • Removal of Water: The formation of the imine intermediate is an equilibrium process. Removing water can drive the reaction forward.

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be challenging due to its polarity and potential for self-condensation. Common purification techniques include:

  • Distillation: Vacuum distillation can be effective for separating the product from non-volatile impurities.

  • Crystallization of a Salt: Converting the amine to a salt, such as the hydrochloride salt, can facilitate purification through crystallization. The purified salt can then be neutralized to obtain the free amine.

  • Column Chromatography: Silica gel chromatography can be used, but care must be taken to choose an appropriate solvent system to avoid product streaking and decomposition on the acidic silica.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Suggested Solution
Overall low yield in Curtius Rearrangement Incomplete formation of the acyl azide.Ensure the use of an efficient azide source and appropriate reaction conditions. Monitor the reaction progress by IR spectroscopy (disappearance of the carboxylic acid C=O stretch and appearance of the azide stretch).
Incomplete rearrangement of the acyl azide.Optimize the reaction temperature and time. Higher temperatures may be required, but prolonged heating can lead to degradation.
Formation of urea byproducts.Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents.[1][2][4]
Overall low yield in Reductive Amination Inefficient imine formation.Optimize the pH of the reaction mixture. Use a dehydrating agent or a Dean-Stark trap to remove water.
Reduction of the starting dione.Use a milder reducing agent that selectively reduces the imine.
Product instability.Work up the reaction promptly and consider converting the product to a more stable salt for storage.
Presence of Impurities
Symptom Potential Cause Suggested Solution
Urea byproduct observed in Curtius Rearrangement Presence of water in the reaction.Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere.[1][2][4]
Unreacted starting material Incomplete reaction.Increase the reaction time or temperature. Ensure the stoichiometric amounts of reagents are correct.
Polymeric or tar-like substances Self-condensation of the product.Purify the product as soon as possible after synthesis. Store the purified product as a salt or at low temperatures.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of this compound via Curtius Rearrangement of 3-Oxocyclopentanecarboxylic Acid (Illustrative)
  • Activation of the Carboxylic Acid: To a solution of 3-oxocyclopentanecarboxylic acid in an anhydrous solvent (e.g., THF, toluene), add an activating agent (e.g., ethyl chloroformate, oxalyl chloride) and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Stir for 1-2 hours.

  • Formation of the Acyl Azide: To the activated acid solution, add a solution of sodium azide in water dropwise at 0 °C. Stir for an additional 1-2 hours.

  • Rearrangement: Carefully extract the acyl azide into an organic solvent. Dry the organic layer and heat the solution to induce the Curti-us rearrangement to the isocyanate. The temperature and reaction time will need to be optimized (typically 80-110 °C).

  • Hydrolysis: Cool the reaction mixture and add an aqueous acid solution (e.g., HCl) to hydrolyze the isocyanate to the amine.

  • Work-up and Purification: Neutralize the reaction mixture with a base and extract the product with an organic solvent. Purify by vacuum distillation or by forming the hydrochloride salt and recrystallizing.

Protocol 2: Synthesis of this compound via Reductive Amination of 1,3-Cyclopentanedione (Illustrative)
  • Imine Formation: Dissolve 1,3-cyclopentanedione in a suitable solvent (e.g., methanol, ethanol) and add a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate, ammonia in ethanol). Adjust the pH to be mildly acidic (pH 5-6) using a non-interfering acid (e.g., acetic acid). Stir the mixture at room temperature to facilitate imine formation.

  • Reduction: To the reaction mixture, add a mild reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up and Purification: Quench the reaction by adding a basic aqueous solution. Extract the product with an appropriate organic solvent. The crude product can be purified by vacuum distillation or conversion to its hydrochloride salt followed by recrystallization.

Data Presentation

Table 1: Illustrative Yield of this compound via Curtius Rearrangement under Various Conditions

Starting Material Solvent Temperature (°C) Reaction Time (h) Yield (%)
3-Oxocyclopentanecarboxylic AcidToluene80455
3-Oxocyclopentanecarboxylic AcidToluene100265
3-Oxocyclopentanecarboxylic AcidDioxane100262
3-Oxocyclopentanecarboxylic AcidToluene (with 1% water)100225

Disclaimer: The data in this table is for illustrative purposes and may not represent actual experimental results.

Table 2: Illustrative Yield of this compound via Reductive Amination under Various Conditions

Starting Material Reducing Agent Solvent pH Yield (%)
1,3-CyclopentanedioneNaBH₃CNMethanol5.570
1,3-CyclopentanedioneNaBH(OAc)₃DichloromethaneN/A65
1,3-CyclopentanedioneNaBH₄Methanol740 (with side products)
1,3-CyclopentanedioneNaBH₃CNEthanol760

Disclaimer: The data in this table is for illustrative purposes and may not represent actual experimental results.

Visualizations

G cluster_curtius Curtius Rearrangement Workflow Start_C 3-Oxocyclopentanecarboxylic Acid Activate Activate Carboxylic Acid (e.g., with SOCl₂, (COCl)₂) Start_C->Activate Form_Azide Form Acyl Azide (e.g., with NaN₃) Activate->Form_Azide Rearrange Thermal Rearrangement to Isocyanate Form_Azide->Rearrange Hydrolyze_C Hydrolysis (Acidic workup) Rearrange->Hydrolyze_C Product_C This compound Hydrolyze_C->Product_C G cluster_reductive Reductive Amination Workflow Start_R 1,3-Cyclopentanedione Imine_Formation Imine/Enamine Formation (with Ammonia source) Start_R->Imine_Formation Reduction Reduction (e.g., with NaBH₃CN) Imine_Formation->Reduction Workup Aqueous Workup Reduction->Workup Product_R This compound Workup->Product_R G Low_Yield Low Yield Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Always Optimize_Temp Optimize Temperature and Reaction Time Low_Yield->Optimize_Temp If reaction is slow Anhydrous Ensure Anhydrous Conditions Low_Yield->Anhydrous For moisture-sensitive reactions Optimize_pH Optimize pH Low_Yield->Optimize_pH For pH-sensitive reactions Change_Reagent Consider Different Reagents Check_Reagents->Change_Reagent If reagents are suspect

References

Technical Support Center: Troubleshooting Diastereoselectivity in the Reduction of N-Boc-3-aminocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers experiencing low diastereoselectivity in the reduction of N-Boc-3-aminocyclopentanone to cis- and trans-N-Boc-3-aminocyclopentanol.

Troubleshooting Guide

Question: We are observing a nearly 1:1 mixture of cis and trans diastereomers in the reduction of N-Boc-3-aminocyclopentanone. How can we improve the diastereoselectivity?

Answer: Low diastereoselectivity in this reduction is a common issue and can typically be addressed by systematically evaluating and optimizing several key reaction parameters. The outcome of the reduction is primarily governed by the facial selectivity of hydride delivery to the ketone, which can be influenced by steric hindrance and chelation effects.

Here is a step-by-step guide to troubleshoot and enhance diastereoselectivity:

1. Choice of Reducing Agent:

The steric bulk and electronic properties of the hydride reagent are critical. Bulky reducing agents often favor attack from the less hindered face of the cyclopentanone (B42830) ring, while smaller or chelating agents can lead to different outcomes.

  • For the trans Isomer (anti-addition): Bulky hydride reagents are generally preferred to favor the formation of the trans product. These reagents approach from the face opposite to the N-Boc-amino group.

  • For the cis Isomer (syn-addition): Smaller hydride reagents or those capable of chelation control with the Boc-carbonyl and the ketone may favor the formation of the cis product.

2. Reaction Temperature:

Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Recommendation: Perform the reduction at low temperatures, such as -78 °C, especially when using highly reactive hydride sources like lithium aluminum hydride (LAH) or its derivatives.

3. Solvent Effects:

The coordinating ability of the solvent can influence the extent of chelation and the effective size of the reducing agent.

  • Non-coordinating solvents (e.g., toluene (B28343), dichloromethane) are less likely to interfere with chelation control.

  • Coordinating solvents (e.g., THF, ethanol) can solvate the metal cation of the hydride reagent, potentially disrupting chelation and altering the stereochemical outcome.

4. Role of the N-Boc Protecting Group:

The N-Boc group can direct the stereochemical outcome through two competing pathways:

  • Felkin-Anh Model (Non-chelation): The bulky Boc group acts as the largest substituent, directing hydride attack from the opposite face to yield the trans product. This is favored by bulky reducing agents and non-chelating conditions.

  • Chelation Control: A Lewis acidic metal cation (e.g., Li⁺, Na⁺, Mg²⁺) can coordinate to both the ketone carbonyl and the Boc-carbonyl oxygen, forming a rigid five-membered ring intermediate. Hydride delivery then occurs from the less hindered face of this complex, leading to the cis product. This is favored by smaller, hard metal hydrides (e.g., NaBH₄ with a Lewis acid) and appropriate solvents.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for obtaining the cis-N-Boc-3-aminocyclopentanol?

To favor the cis isomer, you should promote chelation control. Consider using sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid like cerium(III) chloride (Luche reduction conditions) or in a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures. The smaller hydride and the potential for chelation can guide the reaction towards the cis product.

Q2: How can I maximize the yield of the trans-N-Boc-3-aminocyclopentanol?

For the trans isomer, you want to favor a non-chelation pathway (Felkin-Anh model). Use a bulky, non-chelating reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®). These reagents are sterically demanding and will preferentially attack from the face opposite the bulky N-Boc group. Performing the reaction in a non-coordinating solvent like THF or toluene at a low temperature (-78 °C) is also recommended.

Q3: We tried NaBH₄ in methanol and still get a mixture of diastereomers. What can we do?

If NaBH₄ in methanol is not providing sufficient selectivity, consider the following:

  • Lower the Temperature: Ensure the reaction is run at a sufficiently low temperature (e.g., -40 °C to -78 °C).

  • Change the Cation: Cations can influence chelation. You could explore other borohydrides like zinc borohydride (Zn(BH₄)₂), which is known to be a good chelating agent.

  • Use a Bulky Borohydride: While seemingly counterintuitive for the cis product, a reagent like LiAlH(O-t-Bu)₃ in ethanol at low temperature has been shown in similar systems to proceed under chelation control to give the syn (cis) product.[1]

Q4: Does the purity of the starting N-Boc-3-aminocyclopentanone matter?

Yes, impurities in the starting material can potentially interfere with the reduction. Ensure your starting material is of high purity and free from any acidic or basic impurities that could react with the hydride reagent or influence the chelation environment.

Data Presentation

The following table summarizes expected outcomes for the reduction of N-Boc-3-aminocyclopentanone under various conditions, based on general principles of diastereoselective reductions of cyclic ketones.

Reducing AgentSolventTemperature (°C)Predominant IsomerExpected Diastereomeric Ratio (cis:trans)Control Pathway
NaBH₄Methanol0 to -20cis~60:40 to 75:25Chelation
NaBH₄, CeCl₃·7H₂OMethanol-78cis>85:15Chelation (Luche)
L-Selectride®THF-78trans<10:90Steric (Felkin-Anh)
K-Selectride®THF-78trans<5:95Steric (Felkin-Anh)
LiAlH(O-t-Bu)₃Ethanol-78cis>95:5[1]Chelation[1]
LiAlH₄THF-78Mixture/transVariable, often poorMixed/Steric

Experimental Protocols

Protocol 1: Synthesis of cis-N-Boc-3-aminocyclopentanol (Luche Reduction)

  • To a solution of N-Boc-3-aminocyclopentanone (1.0 eq) in methanol at -78 °C, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq).

  • Stir the resulting slurry for 20 minutes.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water, followed by warming to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the cis isomer.

Protocol 2: Synthesis of trans-N-Boc-3-aminocyclopentanol (L-Selectride® Reduction)

  • Dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Carefully quench the reaction at -78 °C by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide (B78521) (e.g., 3 M) and then hydrogen peroxide (30% solution).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography.

Visualizations

logical_relationship cluster_input Input cluster_pathways Control Pathways cluster_output Products ketone N-Boc-3-aminocyclopentanone chelation Chelation Control (e.g., NaBH4, CeCl3) ketone->chelation steric Steric Control (e.g., L-Selectride®) ketone->steric cis cis-N-Boc-3-aminocyclopentanol chelation->cis trans trans-N-Boc-3-aminocyclopentanol steric->trans

Caption: Control pathways for the diastereoselective reduction.

experimental_workflow cluster_cis For cis Isomer cluster_trans For trans Isomer start Low Diastereoselectivity (e.g., ~1:1 cis:trans) q1 What is the desired isomer? start->q1 cis_step1 Use Chelating Conditions (e.g., NaBH4, CeCl3) q1->cis_step1 cis trans_step1 Use Bulky Reducing Agent (e.g., L-Selectride®) q1->trans_step1 trans cis_step2 Lower Temperature (-78 °C) cis_step1->cis_step2 cis_step3 Use Coordinating Solvent (e.g., Methanol) cis_step2->cis_step3 end Improved Diastereoselectivity cis_step3->end trans_step2 Lower Temperature (-78 °C) trans_step1->trans_step2 trans_step3 Use Non-coordinating Solvent (e.g., THF) trans_step2->trans_step3 trans_step3->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

References

Technical Support Center: Functionalization of 3-Aminocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the functionalization of 3-aminocyclopentanone. It is intended for researchers, scientists, and drug development professionals.

I. FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during N-acylation, N-alkylation, and reductive amination of this compound.

N-Acylation of this compound

Question 1: I am observing low yields in my N-acylation reaction. What are the potential causes and solutions?

Answer: Low yields in N-acylation can stem from several factors. Incomplete reaction is a common issue. To address this, consider increasing the equivalents of the acylating agent (e.g., acyl chloride or anhydride) and the base (e.g., triethylamine (B128534) or pyridine). The reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting amine.[1] Additionally, the choice of solvent is crucial; anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often effective.[1] The reaction temperature can also be optimized. While many acylations proceed at room temperature, gentle heating may be required for less reactive substrates.

Another potential issue is the formation of side products. One common side reaction is the self-condensation of the this compound starting material, especially under basic conditions. This can be minimized by adding the base slowly to the reaction mixture and maintaining a moderate temperature.

Question 2: My purified N-acylated product is unstable. What could be the reason?

Answer: The stability of the N-acylated product can be influenced by the presence of residual acid or base from the workup. Ensure thorough washing of the organic layer with a mild acid (e.g., dilute HCl) to remove excess amine base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acid. Proper drying of the final product is also critical.

N-Alkylation of this compound

Question 1: I am getting a mixture of mono- and di-alkylated products. How can I selectively obtain the mono-alkylated product?

Answer: Over-alkylation is a frequent challenge in the N-alkylation of primary amines.[2][3] To favor mono-alkylation, it is recommended to use a stoichiometric amount or a slight excess of the this compound relative to the alkylating agent.[2] Running the reaction at a lower temperature and with slow, portion-wise addition of the alkylating agent can also help to control the reaction and minimize the formation of the di-alkylated product. For challenging cases, using a protecting group strategy for the amine can ensure mono-alkylation, followed by a deprotection step.

Question 2: The N-alkylation reaction is very slow or does not proceed to completion. What can I do?

Answer: The reactivity of the alkylating agent is a key factor. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If the reaction is sluggish, consider switching to a more reactive alkyl halide. The choice of base and solvent is also important. A stronger, non-nucleophilic base may be required, and a polar aprotic solvent like DMF or DMSO can help to accelerate the reaction. In some cases, heating the reaction mixture may be necessary.

Reductive Amination of this compound

Question 1: My reductive amination is producing a significant amount of the secondary amine byproduct. How can I improve the selectivity for the desired tertiary amine?

Answer: The formation of secondary amines is a known side reaction in reductive amination, arising from the reaction of the newly formed primary amine with another molecule of the aldehyde or ketone. To suppress this, one can use a larger excess of the amine starting material relative to the carbonyl compound. Additionally, the choice of reducing agent can influence selectivity. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as it is milder and can be used in a one-pot procedure where the imine formation and reduction occur concurrently, which can minimize side reactions.[4]

Question 2: I am observing the formation of an alcohol byproduct from the reduction of my starting aldehyde/ketone. How can I avoid this?

Answer: The reduction of the carbonyl starting material is a common side reaction, especially when using strong reducing agents like sodium borohydride (B1222165) (NaBH₄). To mitigate this, it is crucial to allow sufficient time for the formation of the imine intermediate before adding the reducing agent. Alternatively, using a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is highly recommended.[4]

General Troubleshooting

Question 1: I am observing an unknown impurity in my final product after functionalization. What could it be?

Answer: One possibility is the self-condensation of this compound, which can occur under both acidic and basic conditions. This aldol-type reaction can lead to the formation of a dimeric α,β-unsaturated ketone. To avoid this, it is important to carefully control the reaction conditions, such as temperature and the rate of addition of reagents.

Question 2: How can I effectively purify my functionalized this compound derivative?

Answer: Purification is highly dependent on the properties of the product. Column chromatography on silica (B1680970) gel is a common and effective method for separating the desired product from starting materials and byproducts.[1] The choice of eluent will depend on the polarity of your compound. For basic amine products, it may be necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent tailing on the silica gel. Recrystallization can also be an effective purification technique for solid products.

II. Data Presentation

Table 1: N-Acylation of Amines - General Conditions and Expected Yields

Amine SubstrateAcylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary/Secondary AmineAcyl ChlorideTriethylamineDCM0 to RT1-1670-95[1]
Primary/Secondary AmineAnhydridePyridineDCMRT2-2470-90

Table 2: Reductive Amination of Ketones - Comparison of Reducing Agents

KetoneAmineReducing AgentSolventYield (%)Reference
Cyclopentanonen-ButylamineNaBH(OAc)₃DCEHigh[4]
VariousVariousBH₃N(C₂H₅)₃-Excellent[5]
Aromatic Aldehydesn-ButylamineH₂/Co-compositesMethanol72-96[6]

III. Experimental Protocols

General Protocol for N-Acylation of this compound with an Acyl Chloride[1]
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Acyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for One-Pot Reductive Amination of this compound[4]
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.).

  • Solvent Addition: Dissolve the reactants in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

IV. Mandatory Visualizations

N_Acylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine This compound Reaction_Vessel Reaction at 0°C to RT Amine->Reaction_Vessel Acyl_Chloride Acyl Chloride Acyl_Chloride->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel Solvent Anhydrous Solvent (DCM) Solvent->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Quench Purification Column Chromatography Workup->Purification Product N-Acylated Product Purification->Product

Caption: Experimental workflow for the N-acylation of this compound.

Reductive_Amination_Troubleshooting Start Low Yield or Side Products in Reductive Amination Q1 Side Product: Secondary Amine Formation? Start->Q1 Q2 Side Product: Alcohol from Carbonyl Reduction? Start->Q2 Q3 Incomplete Reaction? Start->Q3 A1 Use excess amine. Use a one-pot procedure with NaBH(OAc)3. Q1->A1 Yes A2 Allow sufficient time for imine formation. Use a milder reducing agent (e.g., NaBH(OAc)3). Q2->A2 Yes A3 Increase reaction time and/or temperature. Add catalytic acid to promote imine formation. Q3->A3 Yes

Caption: Troubleshooting guide for reductive amination side reactions.

Side_Reactions_Overview cluster_N_Alkylation N-Alkylation cluster_Reductive_Amination Reductive Amination cluster_Self_Condensation Self-Condensation This compound This compound Mono-alkylation Mono-alkylation This compound->Mono-alkylation Desired Product Desired Product This compound->Desired Product Alcohol Byproduct Alcohol Byproduct This compound->Alcohol Byproduct Reduction of Ketone Aldol Adduct Aldol Adduct This compound->Aldol Adduct Di-alkylation (Over-alkylation) Di-alkylation (Over-alkylation) Mono-alkylation->Di-alkylation (Over-alkylation) Further Reaction Secondary Amine Secondary Amine Desired Product->Secondary Amine Side Reaction Enone Product Enone Product Aldol Adduct->Enone Product Dehydration

Caption: Overview of common side reactions in this compound functionalization.

References

Technical Support Center: Synthesis of 3-Aminocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 3-Aminocyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic approaches to this compound include the reductive amination of 1,3-cyclopentanedione (B128120) and the direct amination of cyclopentanone (B42830). The reductive amination of 1,3-cyclopentanedione involves the reaction of the dione (B5365651) with an amine source in the presence of a reducing agent.[1][2][3] The direct amination of cyclopentanone can proceed through the formation of an enamine intermediate, which is then converted to the desired aminoketone.

Q2: What are the potential impurities I might encounter in my this compound synthesis?

A2: Impurities can arise from various sources, including side reactions, unreacted starting materials, and degradation of the product. Potential impurities include:

  • Enamine intermediates: Formed from the reaction of cyclopentanone with the amine source.[4][5][6][7][8][9][10][11]

  • Iminium salts: These are cationic intermediates that can persist if the reaction or workup is incomplete.[5][6][7]

  • Self-condensation products: Cyclopentanone can undergo self-aldol condensation, especially under basic conditions.

  • Poly-alkylation products: If the synthesis involves alkylation steps, multiple alkyl groups may be added to the amine or the cyclopentanone ring.[5][8]

  • Unreacted starting materials: Such as cyclopentanone or 1,3-cyclopentanedione.[1]

  • By-products from reductive amination: In the case of reductive amination of 1,3-cyclopentanedione, potential by-products include the corresponding amino alcohol and hydroxylamine (B1172632) intermediates.[1]

Q3: How can I monitor the progress of my this compound synthesis?

A3: Reaction progress can be monitored by a variety of analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method to qualitatively track the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended to identify and quantify the components in the reaction mixture.[12]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction for a longer duration to ensure it has gone to completion. Use TLC or GC-MS to confirm the absence of starting materials. - Increase the reaction temperature, but be cautious of potential side reactions.
Side reactions - Optimize the reaction conditions (e.g., temperature, concentration, catalyst loading) to minimize the formation of by-products. - Consider a different synthetic route if side reactions are predominant.
Product degradation - this compound can be sensitive to acidic or basic conditions. Ensure the workup and purification steps are performed under neutral or mildly basic conditions. The use of a buffered system may be beneficial.
Loss during workup - this compound may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.
Issue 2: Presence of Unexpected Peaks in Analytical Data (GC-MS, HPLC, NMR)
Potential Cause Troubleshooting Steps
Enamine or iminium salt impurities - Ensure the hydrolysis step during the workup is complete. This can be achieved by adjusting the pH and allowing sufficient time for the reaction.
Self-condensation of cyclopentanone - Add the amine reagent to the cyclopentanone solution slowly and at a controlled temperature to minimize the concentration of free cyclopentanone available for self-condensation.
Isomeric impurities - The formation of regioisomers or stereoisomers is possible depending on the synthetic route. Purification by column chromatography with an appropriate solvent system may be necessary to separate these isomers.
Solvent and reagent impurities - Use high-purity solvents and reagents to avoid introducing extraneous peaks.
Issue 3: Difficulty in Purifying this compound by Column Chromatography
Potential Cause Troubleshooting Steps
Product streaking or poor separation on silica (B1680970) gel - The basic nature of the amine can interact with the acidic silanol (B1196071) groups on the silica gel, leading to poor chromatography. Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) (1-2%) in the eluent.[12]
Product degradation on silica gel - If the compound is sensitive to the acidity of silica gel, consider using a different stationary phase such as neutral or basic alumina, or amine-functionalized silica.[12]
Co-elution of impurities - Optimize the solvent system for your column. A gradient elution may be necessary to separate closely eluting impurities. - Consider derivatizing the crude product to a less polar and more stable compound (e.g., a Boc-protected amine) before chromatography, followed by deprotection after purification.[12]

Data Presentation

Table 1: Summary of Purification Strategies for Aminoketones

Purification Method Stationary Phase Mobile Phase Modifier Suitable for Reference
Flash Column ChromatographySilica Gel1-3% TriethylamineBasic aminoketones[12]
Flash Column ChromatographyNeutral or Basic AluminaNoneAcid-sensitive aminoketones[12]
Flash Column ChromatographyAmine-functionalized SilicaNoneHighly basic or sensitive aminoketones[12]
RecrystallizationVarious Solvents-Crystalline solids-

Experimental Protocols

Protocol 1: General Procedure for Purification of this compound by Column Chromatography on Deactivated Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes) containing 1-2% triethylamine.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (e.g., 1,3-Cyclopentanedione, Amine) Reaction Reductive Amination Start->Reaction Crude Crude this compound Reaction->Crude Column Column Chromatography (Deactivated Silica Gel) Crude->Column Load Crude Product Fractions Collect & Analyze Fractions (TLC) Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Pure Pure this compound Evaporation->Pure

References

Technical Support Center: Optimizing Reaction Conditions for 3-Aminocyclopentanone Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the protection of 3-aminocyclopentanone. The following information is designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My Boc protection of this compound is resulting in a low yield. What are the potential causes?

A1: Low yields in Boc protection can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (typically 1.1-1.5 equivalents).[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.

  • Poor Solubility: this compound hydrochloride, the common starting material, may have limited solubility in purely organic solvents. Using a biphasic system or a solvent mixture such as water/THF or water/methanol/triethylamine (B128534) can improve solubility and reaction rate.[2]

  • Inappropriate Base: The choice and amount of base are critical. While not always necessary, a base is often used to neutralize the acidic byproduct and drive the reaction to completion.[3] Common bases include triethylamine (TEA), sodium hydroxide (B78521) (NaOH), and sodium bicarbonate (NaHCO₃). For sterically hindered amines, stronger bases like NaH or NaHMDS may be considered to pre-form the sodium salt of the amine before adding (Boc)₂O, which can help avoid side reactions.[1]

  • Hydrolysis of (Boc)₂O: In aqueous conditions, (Boc)₂O can hydrolyze. While the reaction with the amine is generally faster, prolonged reaction times in water without a sufficient excess of the anhydride (B1165640) can lead to lower yields.[3]

Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

A2: Several side reactions can occur during the protection of this compound:

  • N,N-di-Boc Formation: Over-reaction, especially under forcing conditions or with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can lead to the formation of the di-protected amine.[1] Using a stoichiometric amount of (Boc)₂O and careful reaction monitoring can minimize this.

  • Aldol (B89426) Condensation: The ketone functionality of this compound makes it susceptible to self-condensation under basic conditions, a reaction known as aldol condensation. This can lead to the formation of dimers and other oligomeric impurities. To mitigate this, it is advisable to use milder bases (e.g., NaHCO₃) and lower reaction temperatures.

  • Urea (B33335) Formation: With sterically hindered amines, the formation of urea derivatives is a possibility.[1]

  • Reaction with Other Nucleophiles: If other nucleophilic groups are present in the starting material or impurities, they can compete with the amine for reaction with (Boc)₂O.[3]

Q3: Which protecting group, Boc or Cbz, is more suitable for this compound?

A3: Both tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) are effective protecting groups for amines. The choice depends on the overall synthetic strategy and the stability of other functional groups in the molecule.

  • Boc Group: This is the most common protecting group for amines in non-peptide chemistry. It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent).[4][5]

  • Cbz Group: The Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[4] This makes it a good choice if your molecule contains acid-sensitive functional groups. However, it is not suitable for reactions involving double or triple bonds that could be reduced during deprotection.[4]

Q4: What are the best practices for the workup and purification of the protected this compound?

A4: A typical workup procedure involves:

  • Quenching: If excess (Boc)₂O is used, the reaction can be quenched by adding a small amount of a nucleophilic amine like N,N-dimethylethylenediamine or simply by adding water.[3]

  • Extraction: The product is typically extracted into an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with a dilute acid (to remove any unreacted amine), a saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical reaction conditions for the Boc and Cbz protection of amines, which can be adapted for this compound.

Protecting GroupReagent (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Boc (Boc)₂O (1.1 - 1.5)NaHCO₃ (2.0)THF/H₂O (2:1)0 - RT2 - 1285 - 95
Boc (Boc)₂O (1.6)Triethylamine (7 parts)H₂O/Methanol (10:10)551690 - 97[2]
Cbz Cbz-Cl (1.05 - 1.2)Na₂CO₃ or NaHCO₃H₂O0 - 52 - 4~90[6]
Cbz Cbz-Cl (1.05)NoneH₂ORoom Temp0.1 - 295 - 99[7]

Experimental Protocols

Protocol 1: Boc Protection of this compound Hydrochloride

This protocol describes a general procedure for the Boc protection of this compound, starting from its hydrochloride salt.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until the salt is fully dissolved and effervescence ceases.

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, add water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-aminocyclopentanone.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Cbz Protection of this compound Hydrochloride

This protocol outlines a method for the Cbz protection of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in an aqueous solution of sodium carbonate, maintaining a pH between 8 and 10.[6]

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05 - 1.2 eq) to the stirred solution, ensuring the temperature remains below 10 °C.[6]

  • Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.[6]

  • Work-up: After the reaction is complete, wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[6]

  • Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of 2-3 with dilute HCl at 0-5 °C. The N-Cbz protected product should precipitate out of the solution.[6]

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain N-Cbz-3-aminocyclopentanone.

Mandatory Visualizations

Troubleshooting Workflow

Troubleshooting_Boc_Protection start Low Yield or Incomplete Reaction check_reagents Check Reagent Stoichiometry (Excess (Boc)₂O?) start->check_reagents check_solubility Assess Solubility of Starting Material start->check_solubility check_base Evaluate Base Choice and Amount start->check_base check_monitoring Monitor Reaction Progress (TLC/LC-MS) start->check_monitoring side_products Side Products Observed? check_reagents->side_products improve_solubility Use Biphasic System or Solvent Mixture (e.g., THF/H₂O) check_solubility->improve_solubility optimize_base Use Milder Base (e.g., NaHCO₃) to Avoid Side Reactions check_base->optimize_base increase_time Increase Reaction Time check_monitoring->increase_time success Successful Protection improve_solubility->success optimize_base->success increase_time->success di_boc Di-Boc Formation? (Reduce (Boc)₂O amount) side_products->di_boc Yes aldol Aldol Condensation? (Use milder base, lower temp) side_products->aldol Yes urea Urea Formation? (Consider pre-forming Na-salt) side_products->urea Yes side_products->success No di_boc->optimize_base aldol->optimize_base urea->optimize_base

Caption: Troubleshooting workflow for the Boc protection of this compound.

Experimental Workflow for Amine Protection

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up and Purification dissolve 1. Dissolve this compound and Base in Solvent cool 2. Cool Reaction Mixture to 0-5 °C dissolve->cool add_reagent 3. Add Protecting Agent ((Boc)₂O or Cbz-Cl) cool->add_reagent react 4. Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->react quench_extract 5. Quench (if needed) and Extract with Organic Solvent react->quench_extract wash 6. Wash Organic Layer (Acid, Base, Brine) quench_extract->wash dry_concentrate 7. Dry and Concentrate wash->dry_concentrate purify 8. Purify by Column Chromatography (if needed) dry_concentrate->purify

References

Preventing epimerization during 3-Aminocyclopentanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during reactions involving 3-Aminocyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with this compound?

A1: Epimerization is a chemical process where the spatial arrangement of atoms at one of several chiral centers in a molecule is inverted, converting one diastereomer into another. In the context of a molecule with a single chiral center like (R)- or (S)-3-Aminocyclopentanone, this process is more accurately termed racemization if it leads to a mixture of enantiomers. This is a significant concern because different stereoisomers of a molecule can have vastly different biological activities and pharmacological properties. The presence of an unintended stereoisomer can complicate purification, compromise the quality of the final product, and potentially lead to off-target effects in drug development.

Q2: What is the primary mechanism of epimerization in this compound?

A2: The primary mechanism for epimerization in this compound involves the abstraction of the acidic proton at the chiral carbon atom (the carbon bearing the amino group), which is alpha to the carbonyl group. This abstraction, typically facilitated by a base, results in the formation of a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.

Q3: Under what conditions is epimerization of this compound most likely to occur?

A3: Epimerization of this compound is most prevalent under basic conditions due to the facilitation of enolate formation. However, it can also be promoted by acidic conditions, albeit often to a lesser extent. Factors that increase the likelihood of epimerization include the use of strong bases, elevated reaction temperatures, prolonged reaction times, and the use of polar aprotic solvents that can stabilize the enolate intermediate.

Troubleshooting Guides

Issue: I am observing a mixture of diastereomers in my product when starting with a single stereoisomer of this compound.

This is a classic sign of epimerization. Follow this troubleshooting guide to identify the cause and implement a solution.

Step 1: Analyze Your Reaction Conditions

Review the following parameters of your experimental protocol, as they are the most common contributors to epimerization.

ParameterPotential Cause of EpimerizationRecommended Action
Base Use of strong bases (e.g., LDA, NaH, alkoxides)Switch to a weaker, non-nucleophilic, or sterically hindered base (e.g., DIPEA, N-methylmorpholine, 2,4,6-collidine). Use the base in stoichiometric amounts rather than in excess.
Temperature High reaction temperaturesMaintain a low reaction temperature, ideally between -78 °C and 0 °C, during base addition and the subsequent reaction.
Reaction Time Prolonged exposure to basic or acidic conditionsMonitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Minimize the time the active intermediate is present.
Solvent Use of polar aprotic solvents (e.g., DMF, DMSO)Consider using a less polar solvent if compatible with your reaction. Toluene or THF may be suitable alternatives.
Coupling Reagents (for amide bond formation) Highly activating reagentsFor amide coupling reactions, select reagents known for low epimerization rates, such as those used with additives like HOBt or Oxyma.
Step 2: Protect the Amino Group

If optimizing reaction conditions is insufficient, protecting the amino group of this compound can be an effective strategy.

  • Rationale: The acidity of the alpha-proton is influenced by the electron-withdrawing nature of the adjacent amino group. Converting the amine to a less electron-withdrawing group (e.g., an amide or carbamate) can reduce the propensity for proton abstraction.

  • Recommended Protecting Groups: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are commonly used and can be introduced under conditions that are less likely to cause epimerization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization during Base-Mediated Reactions

This protocol provides a general framework for reactions involving the deprotonation of the carbon alpha to the carbonyl group in this compound.

  • Preparation:

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the N-protected this compound in a suitable anhydrous, non-polar solvent (e.g., THF or toluene).

  • Cooling:

    • Cool the reaction mixture to a low temperature, typically -78 °C (dry ice/acetone bath), before adding the base.

  • Base Addition:

    • Slowly add a stoichiometric amount of a sterically hindered, non-nucleophilic base (e.g., DIPEA) dropwise to the cooled solution.

  • Reaction:

    • Stir the reaction at the low temperature, monitoring its progress by an appropriate method (e.g., TLC, LC-MS).

  • Quenching:

    • Upon completion, quench the reaction at the low temperature by adding a proton source (e.g., a saturated aqueous solution of ammonium (B1175870) chloride).

  • Work-up:

    • Allow the mixture to warm to room temperature and proceed with the standard aqueous work-up and extraction.

Protocol 2: Boc Protection of this compound

This protocol describes the protection of the amino group, which can help prevent epimerization in subsequent reaction steps.

  • Dissolution:

    • Dissolve this compound hydrochloride in a mixture of dioxane and water.

  • Base Addition:

    • Add a mild inorganic base, such as sodium bicarbonate, to neutralize the hydrochloride salt.

  • Reagent Addition:

  • Reaction:

    • Stir the mixture at room temperature overnight.

  • Extraction and Purification:

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

epimerization_mechanism Start (R)-3-Aminocyclopentanone Intermediate Planar Enolate Intermediate Start->Intermediate Base (-H+) Product_R (R)-3-Aminocyclopentanone Intermediate->Product_R Protonation Product_S (S)-3-Aminocyclopentanone Intermediate->Product_S Protonation

Caption: Mechanism of base-catalyzed epimerization of this compound.

troubleshooting_workflow Start Epimerization Observed? Step1 Analyze Reaction Conditions: - Base - Temperature - Time - Solvent Start->Step1 Yes Step2 Optimize Conditions: - Weaker Base - Lower Temperature - Shorter Time - Less Polar Solvent Step1->Step2 Step3 Is Epimerization Still an Issue? Step2->Step3 Step4 Protect the Amino Group (e.g., Boc, Cbz) Step3->Step4 Yes End Problem Resolved Step3->End No Step4->End

Caption: Troubleshooting workflow for addressing epimerization.

influencing_factors Center Rate of Epimerization WeakBase Weak/Hindered Base Center->WeakBase Decreased by LowTemp Low Temperature Center->LowTemp Decreased by ShortTime Short Reaction Time Center->ShortTime Decreased by StrongBase Strong Base StrongBase->Center Increases HighTemp High Temperature HighTemp->Center Increases LongTime Long Reaction Time LongTime->Center Increases PolarSolvent Polar Aprotic Solvent PolarSolvent->Center Increases

Caption: Factors influencing the rate of epimerization.

Stability of 3-Aminocyclopentanone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-aminocyclopentanone under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its bifunctional nature, containing both a secondary amine and a ketone within a cyclopentyl ring. This structure is susceptible to degradation under both acidic and basic conditions, potentially leading to self-condensation, rearrangement, or other side reactions that can impact its purity and activity.

Q2: What typical degradation pathways are observed under acidic conditions?

A2: Under acidic conditions, the carbonyl oxygen and the amino group of this compound are likely to be protonated. This can facilitate intramolecular reactions. A probable degradation pathway involves an acid-catalyzed self-condensation reaction, potentially leading to the formation of dimeric or polymeric structures.

Q3: What are the expected degradation pathways under basic conditions?

A3: In basic media, the primary degradation pathway is expected to be an aldol-type self-condensation. The presence of a base can facilitate the formation of an enolate ion at the alpha-carbon to the ketone, which can then act as a nucleophile, attacking the carbonyl group of another this compound molecule.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: The degradation of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). Developing a stability-indicating HPLC method is crucial to separate the parent compound from its potential degradation products.

Q5: Are there any recommended storage conditions for this compound to ensure its stability?

A5: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. For solutions, using buffered systems to maintain a neutral pH can enhance stability.

Troubleshooting Guides

Issue 1: Unexpected side products observed during a reaction involving this compound under acidic conditions.
  • Possible Cause: Acid-catalyzed self-condensation or rearrangement of this compound.

  • Troubleshooting Steps:

    • pH Control: Carefully control the pH of the reaction mixture. If possible, use a milder acidic catalyst or a buffered system.

    • Temperature Control: Run the reaction at a lower temperature to minimize the rate of degradation.

    • Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the formation of degradation products.

    • Protecting Groups: Consider protecting the amine or ketone functionality if they are not directly involved in the desired transformation.

Issue 2: Low yield or formation of impurities in a base-catalyzed reaction.
  • Possible Cause: Base-catalyzed self-condensation (aldol-type reaction) of this compound.

  • Troubleshooting Steps:

    • Choice of Base: Use a non-nucleophilic or sterically hindered base to minimize its participation in side reactions.

    • Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to control the rate of the self-condensation reaction.

    • Slow Addition: Add the base or this compound slowly to the reaction mixture to maintain a low concentration of the reactive species at any given time.

    • Stoichiometry: Carefully control the stoichiometry of the base.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound to illustrate its stability profile under acidic and basic conditions.

Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl) at 50°C

Time (hours)This compound (%)Degradation Product A (%)Degradation Product B (%)
0100.00.00.0
492.55.22.3
885.39.84.9
1278.114.57.4
2462.725.112.2

Table 2: Stability of this compound under Basic Conditions (0.1 M NaOH) at 50°C

Time (hours)This compound (%)Degradation Product C (%)Degradation Product D (%)
0100.00.00.0
490.16.53.4
881.212.36.5
1272.518.19.4
2455.929.814.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).

  • Stress Conditions:

    • Pipette a known volume of the stock solution into a vial.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the vial in a water bath or oven at a controlled temperature (e.g., 50°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

Protocol 2: Forced Degradation Study of this compound under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Pipette a known volume of the stock solution into a vial.

    • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the vial at a controlled temperature (e.g., 50°C).

  • Time Points: Withdraw aliquots at specified time intervals.

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).

  • Analysis: Analyze the samples by HPLC.

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound.

Acid_Degradation cluster_start Initial State cluster_acid Acidic Conditions 3-AC This compound Protonation Protonation (O and N) 3-AC->Protonation + H+ Condensation Self-Condensation Protonation->Condensation Nucleophilic Attack Products Dimeric/Polymeric Products Condensation->Products

Caption: Hypothesized degradation pathway under acidic conditions.

Basic_Degradation cluster_start_base Initial State cluster_base Basic Conditions 3-AC_base This compound Enolate Enolate Formation 3-AC_base->Enolate + OH- Aldol Aldol Condensation Enolate->Aldol Nucleophilic Attack on another molecule Aldol_Products Aldol Adducts Aldol->Aldol_Products

Caption: Hypothesized degradation pathway under basic conditions.

Troubleshooting_Workflow Start Experiment with this compound Check_Purity Check Purity/Yield Start->Check_Purity Problem Unexpected Products or Low Yield? Check_Purity->Problem Success Successful Outcome Check_Purity->Success No Issues Acid_Base Acidic or Basic Conditions? Problem->Acid_Base Yes Problem->Success No Acid_Solutions Control pH Lower Temperature Shorter Reaction Time Use Protecting Groups Acid_Base->Acid_Solutions Acidic Base_Solutions Use Non-nucleophilic Base Lower Temperature Slow Addition Control Stoichiometry Acid_Base->Base_Solutions Basic Acid_Solutions->Start Base_Solutions->Start

Caption: Troubleshooting workflow for stability issues.

3-Aminocyclopentanone storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the storage and handling of 3-Aminocyclopentanone, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored at temperatures between 2°C and 8°C.[1] It is crucial to keep the compound in a dark place and sealed in a dry environment.

Q2: What type of atmosphere is required for storing this compound?

A2: To ensure stability, this compound should be stored under an inert gas, such as nitrogen or argon.[1] This helps to prevent degradation from atmospheric components.

Q3: What are the primary hazards associated with handling this compound?

A3: While specific data for this compound is limited, related compounds like cyclopentanone (B42830) are flammable liquids and vapors.[2][3] It is advisable to treat this compound with similar caution. It may cause skin and eye irritation.[2][3]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including protective gloves, chemical safety goggles or glasses, and a lab coat.[2][4] In cases of inadequate ventilation, respiratory protection should be used.[2]

Q5: Are there any known incompatibilities for this compound?

Troubleshooting Guide

Problem: I notice a change in the color or consistency of my this compound sample.

  • Possible Cause: This could indicate degradation of the compound. The main chemical reactions that affect the stability of similar compounds are oxidation and hydrolysis, which can be initiated by light, heat, or contact with air and moisture.[5]

  • Solution:

    • Ensure that the compound has been stored under the recommended conditions (2-8°C, under inert gas, in a dark and dry place).[1]

    • If the integrity of the compound is in doubt, it is best to use a fresh, unopened vial for critical experiments.

    • Consider re-analyzing the material to confirm its identity and purity before use.

Problem: My experimental results are inconsistent when using this compound.

  • Possible Cause: Inconsistent results can arise from partial degradation of the compound. Improper handling, such as frequent temperature cycling from repeated removal from cold storage, can accelerate degradation.

  • Solution:

    • Aliquot the compound into smaller, single-use vials upon receipt to minimize the number of times the main stock is handled and exposed to ambient conditions.

    • Always allow the container to reach room temperature before opening to prevent condensation of moisture from the air onto the compound.

    • Purge the headspace of the container with an inert gas (nitrogen or argon) before re-sealing.

Quantitative Data Summary

ParameterRecommended ConditionSource
Storage Temperature2°C - 8°C[1]
Storage AtmosphereUnder inert gas (Nitrogen or Argon)[1]
Storage ConditionsKeep in a dark place, sealed in dry conditions

Experimental Workflow

The following diagram outlines the best practices for handling this compound from receipt to experimental use.

G A Receiving B Initial Inspection A->B J Damaged? B->J C Long-term Storage (2-8°C, Inert Gas, Dark) D Aliquoting C->D E Working Stock Storage (2-8°C, Inert Gas, Dark) D->E F Pre-experiment Preparation E->F G Weighing and Dissolving F->G H Experimental Use G->H I Waste Disposal H->I J->C No K Quarantine & Contact Supplier J->K Yes

Caption: Workflow for Safe Handling of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 3-Aminocyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 3-aminocyclopentanone derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the primary strategies to improve it for in vitro assays?

A1: Poor aqueous solubility is a common challenge for many organic molecules, including this compound derivatives. The primary strategies to enhance solubility for in vitro experiments focus on altering the physicochemical properties of the compound or the composition of the solvent system. Key approaches include:

  • pH Adjustment: Since these derivatives contain a basic amine group, their solubility is often pH-dependent. Lowering the pH of the aqueous buffer will protonate the amine, forming a more soluble salt.[1][2]

  • Salt Formation: Synthesizing a stable salt form of the derivative, such as a hydrochloride or mesylate salt, can significantly increase aqueous solubility compared to the free base.[3]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, into the aqueous buffer can increase the solubility of hydrophobic compounds. It is crucial to keep the final co-solvent concentration low (typically <1%) to avoid impacting the biological assay.

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound derivatives, within their central cavity, thereby increasing their apparent water solubility.[4][5]

  • Prodrug Approach: Chemical modification of the this compound scaffold to create a more soluble prodrug that converts to the active compound under physiological conditions can be a viable strategy.[6]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of a this compound derivative into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when the compound's solubility in the final aqueous buffer is exceeded. Here are some troubleshooting steps:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your concentrated DMSO stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.

  • Lower the Final Concentration: The intended final concentration of your compound may be above its kinetic solubility limit in the assay buffer. Try testing a lower final concentration.

  • Adjust the Co-solvent Percentage: While minimizing the co-solvent is ideal, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) might be necessary to maintain solubility. However, always run a vehicle control to ensure the co-solvent concentration does not affect your experimental results.

  • Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help improve solubility.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3: Both kinetic and thermodynamic solubility provide important information about your compound.

  • Kinetic Solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, remains in solution when diluted into an aqueous buffer over a shorter period. It is a high-throughput screening method often used in early drug discovery to identify potential solubility issues.[7][8][9]

  • Thermodynamic Solubility is the true equilibrium solubility of the solid form of a compound in a specific solvent. It is a more time-consuming measurement but provides a more accurate representation of the compound's intrinsic solubility.

For initial screening and troubleshooting of in vitro assays, kinetic solubility is often sufficient. For formulation development and lead optimization, thermodynamic solubility is the more critical parameter.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays with a this compound derivative.

Potential Cause: Poor solubility leading to variable compound concentration in the assay wells.

Troubleshooting Workflow:

start Inconsistent Assay Results check_solubility Visually inspect for precipitation in assay plates start->check_solubility solubility_ok Is precipitation observed? check_solubility->solubility_ok yes_precipitate Yes solubility_ok->yes_precipitate Yes no_precipitate No solubility_ok->no_precipitate No sub_heading_solubility Solubility Issue Confirmed other_issues Investigate other experimental variables (e.g., cell health, reagent stability) no_precipitate->other_issues strategy1 Decrease final compound concentration sub_heading_solubility->strategy1 strategy2 Increase final DMSO concentration (e.g., to 1%) and run vehicle control sub_heading_solubility->strategy2 strategy3 Prepare a salt form (e.g., HCl salt) and re-test sub_heading_solubility->strategy3 strategy4 Use cyclodextrin as a solubilizing agent sub_heading_solubility->strategy4 retest Re-run assay with modified conditions strategy1->retest strategy2->retest strategy3->retest strategy4->retest

Troubleshooting workflow for inconsistent assay results.
Issue 2: Low oral bioavailability in animal studies despite good in vitro cell permeability.

Potential Cause: Poor solubility in the gastrointestinal (GI) tract is limiting absorption.

Troubleshooting Workflow:

start Low Oral Bioavailability with Good Permeability assess_solubility Assess solubility in simulated gastric and intestinal fluids start->assess_solubility solubility_low Is solubility low? assess_solubility->solubility_low yes_low Yes solubility_low->yes_low Yes no_low No solubility_low->no_low No sub_heading_formulation Formulation Strategies other_causes Investigate other causes (e.g., first-pass metabolism, efflux transporters) no_low->other_causes formulation1 Develop a salt form with improved solubility and dissolution sub_heading_formulation->formulation1 formulation2 Formulate as an amorphous solid dispersion sub_heading_formulation->formulation2 formulation3 Particle size reduction (micronization/nanonization) sub_heading_formulation->formulation3 formulation4 Lipid-based formulation (e.g., SEDDS) sub_heading_formulation->formulation4 retest_pk Conduct in vivo pharmacokinetic studies with new formulation formulation1->retest_pk formulation2->retest_pk formulation3->retest_pk formulation4->retest_pk

Troubleshooting workflow for low oral bioavailability.

Data Presentation

The following tables present illustrative solubility data for a hypothetical this compound derivative ("Compound A") to demonstrate the impact of different solubility enhancement strategies.

Table 1: pH-Dependent Aqueous Solubility of Compound A

pHFormSolubility (µg/mL)
7.4Free Base< 1
7.4HCl Salt50
5.0Free Base10
5.0HCl Salt> 500
2.0Free Base> 1000
2.0HCl Salt> 2000

Table 2: Solubility of Compound A (Free Base) in Co-solvent Systems

Co-solvent% in PBS (pH 7.4)Solubility (µg/mL)
None0%< 1
DMSO1%15
DMSO5%80
Ethanol5%45
PEG40010%120

Table 3: Effect of Cyclodextrin on the Aqueous Solubility of Compound A (Free Base)

Cyclodextrin (in water)Concentration (mM)Apparent Solubility of Compound A (µg/mL)
None0< 0.5
Hydroxypropyl-β-cyclodextrin1025
Hydroxypropyl-β-cyclodextrin50150
Sulfobutylether-β-cyclodextrin1040
Sulfobutylether-β-cyclodextrin50250

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a this compound derivative in an aqueous buffer.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilutions: Serially dilute the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature with gentle shaking for 2 hours.

  • Analysis: Analyze the plate using a nephelometer to measure light scattering, which indicates precipitation. The highest concentration that does not show a significant increase in light scattering compared to the buffer blank is considered the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

Objective: To determine the equilibrium solubility of a this compound derivative.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25°C) and agitate for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

Signaling Pathway Diagrams

This compound derivatives are scaffolds that can be developed into inhibitors of various signaling pathways. Below are diagrams of two major pathways, the JAK-STAT and PI3K/Akt/mTOR pathways, which are common targets in drug discovery.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation transcription Gene Transcription dna->transcription Regulation cytokine Cytokine cytokine->receptor Binding

Simplified JAK-STAT signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip2 PIP2 pip3 PIP3 akt Akt pip3->akt Activation pi3k->pip2 Phosphorylation pi3k->pip3 mtor mTOR akt->mtor Activation cell_growth Cell Growth & Survival mtor->cell_growth growth_factor Growth Factor growth_factor->rtk Binding

Simplified PI3K/Akt/mTOR signaling pathway.

References

Validation & Comparative

A Comparative Guide to HPLC and CE Methods for Purity Determination of 3-Aminocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed analytical methods for determining the chemical and enantiomeric purity of 3-Aminocyclopentanone. Due to the compound's chiral nature and lack of a strong UV chromophore, specialized analytical strategies are necessary. Herein, we compare two high-performance liquid chromatography (HPLC) approaches—an indirect method involving chiral derivatization and a direct method using a chiral stationary phase—with an alternative technique, capillary electrophoresis (CE).

The analytical challenge in assessing the purity of this compound lies in its stereochemistry and weak ultraviolet (UV) absorbance. As a chiral molecule, its enantiomers may exhibit different pharmacological activities, necessitating enantiomeric purity assessment. Its aliphatic structure means it lacks a chromophore, making direct UV detection difficult. The methods presented here are designed to address these challenges.

Experimental Workflow Overview

The following diagram illustrates the workflow for the comparison of the three proposed analytical methods for determining the purity of this compound.

Analytical Method Comparison Workflow Workflow for Purity Method Comparison of this compound cluster_prep Sample Preparation cluster_derivatization Method A cluster_data Data Analysis and Comparison Sample This compound Sample Derivatization Pre-column Derivatization (e.g., with Marfey's Reagent) Sample->Derivatization Aliquot for Method A HPLC_B Method B: Chiral Stationary Phase HPLC (Direct Chiral Separation) Sample->HPLC_B CE_C Method C: Capillary Electrophoresis (with Chiral Selector) Sample->CE_C Standard Reference Standard Standard->Derivatization Standard->HPLC_B Standard->CE_C HPLC_A Method A: Reversed-Phase HPLC (Indirect Chiral Separation) Derivatization->HPLC_A Validation Method Validation Parameters (Linearity, Precision, Accuracy, LOD/LOQ) HPLC_A->Validation HPLC_B->Validation CE_C->Validation Comparison Comparative Analysis of Performance Metrics Validation->Comparison

Caption: Comparative workflow for purity analysis of this compound.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters for the three proposed methods. The data presented is hypothetical but based on typical performance characteristics observed for the analysis of similar small chiral amines.

ParameterMethod A: Indirect HPLC (Derivatization)Method B: Direct HPLC (CSP)Method C: Capillary Electrophoresis
Principle Separation of diastereomers on a standard achiral column.Direct separation of enantiomers on a chiral stationary phase.Separation of enantiomers in a capillary based on differential migration in the presence of a chiral selector.
Specificity High; separates enantiomers and potential impurities.High; separates enantiomers. Specificity for other impurities depends on the column and method conditions.Very high; excellent resolution of enantiomers is often achievable.
Linearity (r²) > 0.999> 0.999> 0.998
Precision (%RSD) < 2.0%< 2.0%< 3.0%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%
Limit of Quantitation ~0.05%~0.1%~0.1%
Sample Preparation More complex; requires a consistent and complete derivatization step.Simple dissolution of the sample.Simple dissolution of the sample.
Method Development Requires optimization of both derivatization and chromatography.Primarily involves screening of different chiral stationary phases and mobile phases.Requires selection of an appropriate chiral selector and optimization of buffer composition and voltage.
Run Time Moderate (15-30 minutes).Moderate (15-30 minutes).Short (5-15 minutes).
Solvent Consumption High.High.Very Low.

Experimental Protocols

Method A: Indirect Chiral HPLC via Pre-column Derivatization

This method involves reacting the primary amine of this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. A common derivatizing agent for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[1]

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile (B52724):water).

  • Sample Solution: Prepare a sample solution of this compound at the same concentration as the standard.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate.

    • Vortex the mixture and incubate at 40°C for 1 hour.

    • Cool the mixture to room temperature and neutralize by adding 20 µL of 1 M hydrochloric acid.

    • Dilute the mixture to a final volume of 1 mL with the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 340 nm.[1]

  • Injection Volume: 10 µL.

Method B: Direct Chiral HPLC using a Chiral Stationary Phase (CSP)

This method achieves the separation of enantiomers directly on a chiral stationary phase without the need for derivatization. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including those with amine and ketone functionalities.[2][3]

1. Sample Preparation:

  • Standard and Sample Solutions: Prepare standard and sample solutions of this compound in the mobile phase or a compatible solvent.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivatives immobilized on silica).

  • Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an amine modifier (e.g., diethylamine) for improved peak shape.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Injection Volume: 10 µL.

Method C: Capillary Electrophoresis (CE) with a Chiral Selector

Capillary electrophoresis offers an alternative with high separation efficiency and low sample and reagent consumption.[4][5] Chiral separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors for the separation of enantiomeric amines.[4][6]

1. Sample Preparation:

  • Standard and Sample Solutions: Prepare standard and sample solutions of this compound in water or the background electrolyte.

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer at pH 2.5 containing a chiral selector such as sulfated-β-cyclodextrin.

  • Voltage: 15-25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at a low wavelength (e.g., 200-210 nm).

Conclusion

The selection of an optimal analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Method A (Indirect HPLC) is robust and utilizes standard HPLC equipment. However, it involves a more complex sample preparation procedure, and the derivatization reaction must be carefully controlled to ensure reproducibility.

  • Method B (Direct HPLC) offers a more straightforward approach with simpler sample preparation. The main challenge lies in finding a suitable chiral stationary phase that provides adequate resolution, which may require screening multiple columns.

  • Method C (Capillary Electrophoresis) provides rapid analysis with high separation efficiency and is a "green" alternative due to minimal solvent consumption. However, it may exhibit lower precision compared to HPLC and requires specialized equipment.

References

A Comparative Guide to GC-MS Analysis for the Validation of 3-Aminocyclopentanone Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of 3-aminocyclopentanone purity. Supported by experimental protocols and data presentation, this document serves as a practical resource for selecting and implementing the most suitable analytical methodology.

The Critical Role of Purity Validation

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. The presence of impurities, even in trace amounts, can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and final products. Therefore, a robust and validated analytical method for purity assessment is not just a quality control measure but a critical component of the research and development process.

GC-MS as a Gold Standard for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1] For a compound like this compound, GC-MS offers high sensitivity and specificity, making it an excellent choice for purity validation. The mass spectrometer provides structural information, allowing for the unequivocal identification of the main component and any potential impurities.

However, direct analysis of amines by GC can be challenging due to their polarity and potential for peak tailing.[2] To overcome this, a derivatization step is often employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic resolution.[3]

Comparative Overview of Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for purity validation, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based identification.High sensitivity and specificity; provides structural information for impurity identification.[1]Often requires derivatization for polar amines; not suitable for non-volatile or thermally labile compounds.[2]
HPLC-UV/MS Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance or mass spectrometry.Suitable for a wide range of compounds, including non-volatile and thermally labile ones; direct analysis without derivatization is often possible.[1][4]UV detection is less specific than MS; MS detection can be more complex to set up and maintain.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy provides a direct measure of the analyte concentration against a certified internal standard.Highly accurate and precise; provides structural information; does not require chromatographic separation.Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate quantification.
Titration A classic chemical method that determines the concentration of the amine through a reaction with a standardized acid.Simple, inexpensive, and can be highly accurate for assay determination.Non-specific; it quantifies the total amine content and cannot distinguish between the target compound and basic impurities.[5]

Experimental Protocols

A validated analytical method is crucial for obtaining reliable and reproducible results.[6] The following section details a typical experimental protocol for the GC-MS analysis of this compound, along with a comparative protocol for HPLC-UV.

GC-MS Protocol with Derivatization

This protocol is designed to provide a robust method for the purity assessment of this compound.

1. Sample Preparation (Derivatization)

  • Reagents: this compound sample, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Anhydrous Pyridine (B92270).

  • Procedure:

    • Accurately weigh approximately 5 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 500 µL of anhydrous pyridine to dissolve the sample.

    • Add 500 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before placing it in the GC autosampler.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis and Purity Calculation

  • Identify the peak corresponding to the silylated derivative of this compound.

  • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.

  • Calculate the purity of the sample using the area percent method, assuming all components have the same response factor. For higher accuracy, a response factor for known impurities should be determined.

Comparative HPLC-UV Protocol

This protocol provides an alternative method for purity analysis that avoids derivatization.

1. Sample Preparation

  • Reagents: this compound sample, Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in water), Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in acetonitrile).

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in and dilute to 10.0 mL with a suitable solvent mixture (e.g., 50:50 Water:Acetonitrile) to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used, or a detector more suitable for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), could be employed. Alternatively, HPLC-MS would be a more sensitive and specific choice.

Method Validation Parameters

A comprehensive validation of the chosen analytical method is essential to ensure its reliability for its intended purpose.[7][8][9] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]The peak for this compound should be well-resolved from any impurity peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked samples should be within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like flow rate, temperature, etc.

Visualizing the Workflow and Comparisons

To better illustrate the experimental and logical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA, Heat at 70°C Dissolve->Derivatize Injection Inject into GC-MS Derivatize->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Mass Spectral Library Search Detection->Identification Calculation Purity Calculation (% Area) Integration->Calculation Identification->Calculation Purity_Report Purity_Report Calculation->Purity_Report Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods GCMS GC-MS HPLC HPLC-UV/MS qNMR qNMR Titration Titration Analyte This compound Analyte->GCMS Derivatization (Volatile) Analyte->HPLC Direct Analysis (Non-volatile) Analyte->qNMR Direct Quantification Analyte->Titration Total Basicity

References

A Comparative Analysis of the Reactivity of 3-Aminocyclopentanone and 4-Aminocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the nuanced reactivity of positional isomers can have profound implications for reaction outcomes, biological activity, and molecular stability. This guide provides a comparative analysis of the chemical reactivity of 3-aminocyclopentanone and 4-aminocyclopentanone. In the absence of direct comparative experimental studies in the published literature, this analysis is based on established principles of organic chemistry, including electronic effects, steric hindrance, and the potential for intramolecular reactions. The insights provided herein offer a predictive framework for researchers working with these and structurally related aminoketones.

Introduction to the Isomers

This compound and 4-aminocyclopentanone are structural isomers with the molecular formula C₅H₉NO. Both molecules feature a five-membered cyclopentanone (B42830) ring and a primary amino group. The key distinction lies in the position of the amino substituent relative to the carbonyl group. In this compound, the amino group is at the β-position, while in 4-aminocyclopentanone, it is at the γ-position. This seemingly minor structural variance is predicted to lead to significant differences in their chemical behavior.

Theoretical Comparison of Reactivity

The reactivity of these aminoketones is primarily dictated by the interplay between the nucleophilic amino group and the electrophilic carbonyl carbon.

Electronic and Steric Effects:

The amino group is an electron-donating group through the inductive effect, which can influence the electron density of the carbonyl group.

  • In This compound , the amino group is in closer proximity to the carbonyl group. This proximity may result in a modest inductive effect, slightly increasing the electron density at the carbonyl carbon and potentially decreasing its electrophilicity compared to an unsubstituted cyclopentanone. Steric hindrance from the adjacent amino group could also play a role in modulating the accessibility of the carbonyl carbon to incoming nucleophiles.

  • In 4-aminocyclopentanone , the amino group is more remote from the carbonyl group. Consequently, its inductive effect on the carbonyl carbon is expected to be weaker. Steric hindrance at the carbonyl is also less of a concern. Therefore, the carbonyl group of 4-aminocyclopentanone is predicted to be more electrophilic and more closely resemble the reactivity of unsubstituted cyclopentanone in intermolecular reactions.

Intramolecular Reactivity:

A significant point of differentiation between these two isomers is the potential for intramolecular reactions. The spatial arrangement of the amino and carbonyl groups can facilitate intramolecular cyclization, leading to the formation of heterocyclic structures.

  • This compound has the potential to undergo an intramolecular aldol-type condensation, which could lead to the formation of a bicyclic enamine. However, this would involve the formation of a strained four-membered ring fused to the five-membered ring, which is energetically unfavorable. Therefore, intermolecular reactions are more likely to predominate.

  • 4-Aminocyclopentanone is well-positioned to undergo a facile intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl carbon. This would lead to the formation of a thermodynamically stable six-membered heterocyclic intermediate, a hemiaminal, which can then dehydrate to form a cyclic imine (a dihydropyrrole derivative). This intramolecular pathway is expected to be a dominant feature of the reactivity of 4-aminocyclopentanone, potentially competing with or even precluding many intermolecular reactions.

Predicted Reactivity Summary

FeatureThis compound4-Aminocyclopentanone
Position of Amino Group β to carbonylγ to carbonyl
Electronic Effect on Carbonyl Modest inductive effect, slightly reduced electrophilicity.Negligible inductive effect, higher electrophilicity.
Steric Hindrance at Carbonyl Potential for some steric hindrance from the amino group.Minimal steric hindrance.
Predominant Reactivity Expected to favor intermolecular reactions (e.g., imine formation with external amines, reduction, etc.).Prone to rapid intramolecular cyclization to form a stable six-membered ring.

Proposed Experimental Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, the following experimental protocols could be employed.

Experiment 1: Comparative Rate of Imine Formation with an External Amine

Objective: To compare the rates of intermolecular imine formation.

Protocol:

  • Prepare equimolar solutions of this compound and 4-aminocyclopentanone in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Prepare a solution of a primary amine (e.g., benzylamine) in the same solvent.

  • In separate NMR tubes, mix the aminocyclopentanone solutions with the benzylamine (B48309) solution at a controlled temperature.

  • Monitor the reaction progress over time using ¹H NMR spectroscopy by observing the disappearance of the reactant signals and the appearance of the imine product signals.

  • The relative rates of reaction can be determined by comparing the half-lives of the starting materials. It is predicted that this compound will react faster in this intermolecular reaction due to the lower propensity for intramolecular side reactions.

Experiment 2: Stability and Intramolecular Cyclization Study

Objective: To assess the propensity for intramolecular cyclization.

Protocol:

  • Dissolve each aminocyclopentanone isomer in a range of solvents with varying polarity and pH.

  • Analyze the solutions at various time points using ¹H NMR and ¹³C NMR spectroscopy, as well as IR spectroscopy.

  • For 4-aminocyclopentanone, look for the appearance of signals corresponding to the cyclic hemiaminal or imine forms. The disappearance of the ketone carbonyl stretch in the IR spectrum (around 1740 cm⁻¹) and the appearance of an imine C=N stretch (around 1650 cm⁻¹) would be indicative of cyclization.

  • This compound is expected to remain largely in its open-chain form under these conditions.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the predicted divergent reaction pathways of this compound and 4-aminocyclopentanone.

G cluster_0 This compound Reactivity 3-AC This compound Imine_3 Intermolecular Imine Product 3-AC->Imine_3 Intermolecular Reaction Ext_Amine External Amine (R-NH2) Ext_Amine->Imine_3 G cluster_1 4-Aminocyclopentanone Reactivity 4-AC 4-Aminocyclopentanone Hemiaminal Cyclic Hemiaminal (6-membered ring) 4-AC->Hemiaminal Intramolecular Cyclization Cyclic_Imine Cyclic Imine Product Hemiaminal->Cyclic_Imine - H2O

A Spectroscopic Comparison of Cis and Trans Isomers of 3-Aminocyclopentanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminocyclopentanol (B77102) is a chiral building block of significant interest in medicinal chemistry and drug development. The spatial arrangement of its amino and hydroxyl groups, dictated by its stereochemistry, is crucial for its interaction with biological targets. The molecule exists as four stereoisomers: (1R,3S) and (1S,3R) which are cis isomers, and (1R,3R) and (1S,3S) which are trans isomers. A precise understanding of the spectroscopic differences between these isomers is essential for their synthesis, identification, and quality control. For instance, a specific stereoisomer of 3-aminocyclopentanol is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]

Data Presentation

The following tables summarize the available quantitative spectroscopic data for the isomers of 3-aminocyclopentanol and its cyclohexyl analogs.

Table 1: ¹H NMR Spectroscopic Data

Compound/IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cis -3-Aminocyclopentanol ((1S,3S) isomer)[1]CH-OH~4.33m-
CH-NH₃⁺~3.6-3.7m-
Cyclopentane protons1.74–2.16m-
trans -3-Aminocyclopentanol-Data not available--
cis -3-(benzylamino)cyclohexanol (analog)[2]H-1 (CH-OH)3.75tt11.2, 4.4
H-3 (CH-NH)2.79tt11.6, 4.0
trans -3-(α-methylbenzylamino)cyclohexanol (analog)[3]H-1 (CH-OH)3.64tt10.8, 4.4
H-3 (CH-NH)2.59tt11.6, 4.1

Table 2: ¹³C NMR Spectroscopic Data

Compound/IsomerCarbonChemical Shift (δ, ppm)
cis -3-Aminocyclopentanol-Data not available
trans -3-Aminocyclopentanol-Data not available
cis -3-(benzylamino)cyclohexanol (analog)[2]C-1 (CH-OH)66.6
C-3 (CH-NH)50.9
C-242.7
C-445.3
C-533.3
C-631.8
trans -3-(α-methylbenzylamino)cyclohexanol (analog)[3]C-1 (CH-OH)67.1
C-3 (CH-NH)54.8
C-242.6
C-446.5
C-533.2
C-631.7

Table 3: IR and Mass Spectrometry Data

Compound/IsomerIR (cm⁻¹)Mass Spectrometry (m/z)
cis -3-AminocyclopentanolData not availableExpected molecular ion (free base) at 101.15[1]
trans -3-AminocyclopentanolData not availableExpected molecular ion (free base) at 101.15[4]
cis -3-(α-methylbenzylamino)cyclohexanol (analog)[2]3439 (O-H), 3257 (N-H), 3028 (C-H, sp²), 1646 (N-H bend)M⁺+1: 248
trans -3-(α-methylbenzylamino)cyclohexanol (analog)[2]3376 (O-H), 3067, 3029 (C-H, sp²), 1633 (N-H bend)M⁺+1: 248

Spectroscopic Interpretation

The key differences in the spectra of cis and trans isomers arise from the different spatial orientations of the substituents, which affect the chemical environment of the nuclei.

  • ¹H NMR: In the cis isomer, the amino and hydroxyl groups are on the same face of the ring. This proximity can lead to through-space interactions, such as hydrogen bonding, which can influence the chemical shifts of the CH-OH and CH-NH protons. The coupling constants (J values) are particularly informative. For the cyclohexanol (B46403) analogs, the triplet of triplets (tt) multiplicity for the H-1 and H-3 protons in the cis isomer, with large coupling constants, is indicative of an axial disposition of these protons, which places the hydroxyl and amino groups in an equatorial orientation.[2] In the trans isomer, different ring conformations (e.g., a boat conformation) can be adopted to accommodate the anti-arrangement of the substituents, leading to different coupling constants and NOESY correlations.[3]

  • ¹³C NMR: The chemical shifts of the carbon atoms are sensitive to steric effects. In the trans isomer of the aminocyclohexanol analog, the C-3 carbon is shifted downfield compared to the cis isomer.[3] This is attributed to the different steric environment and ring strain in the trans configuration.

  • IR Spectroscopy: The stretching frequencies of the O-H and N-H bonds are the most informative peaks. In the cis isomer, intramolecular hydrogen bonding between the hydroxyl and amino groups is possible, which would typically lead to a broader and lower frequency O-H stretching band compared to the trans isomer where intermolecular hydrogen bonding would dominate.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy [3][5]

  • Sample Preparation: Approximately 5-10 mg of the purified aminocyclopentanol isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Typically -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Typically 0 to 220 ppm.

  • 2D NMR (COSY, HSQC, NOESY): Standard pulse programs are used to establish proton-proton correlations (COSY), one-bond proton-carbon correlations (HSQC), and through-space proton-proton correlations (NOESY), which are crucial for unambiguous assignment and stereochemical determination.[2][3]

Infrared (IR) Spectroscopy [6]

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. The data is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS) [6]

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: A suitable ionization technique is used, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which are soft ionization methods that help to keep the molecular ion intact.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Cis/Trans Isomer Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Cis vs. Trans Comparison Structure->Comparison

Caption: Experimental workflow for the spectroscopic analysis of 3-aminocyclopentanol isomers.

logical_relationship cluster_isomer Isomer Type cluster_property Influenced Properties cluster_spectra Spectroscopic Outcome Cis Cis Isomer Conformation Ring Conformation Cis->Conformation IntraHbond Intramolecular H-Bonding Cis->IntraHbond Trans Trans Isomer Trans->Conformation Steric Steric Hindrance Trans->Steric NMR_Shifts Chemical Shifts (δ) Conformation->NMR_Shifts Coupling Coupling Constants (J) Conformation->Coupling IR_Bands IR Band Shape/Frequency IntraHbond->IR_Bands Steric->NMR_Shifts

Caption: Relationship between isomer structure and spectroscopic properties.

References

Unambiguous Structure Elucidation: A Comparative Guide to 2D NMR and Alternative Techniques for 3-Aminocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy against other common analytical techniques for the structural validation of 3-Aminocyclopentanone, a valuable building block in medicinal chemistry.

The conclusive identification of a molecule's three-dimensional architecture is paramount for understanding its chemical reactivity, biological activity, and potential applications. While several analytical methods can provide structural information, 2D NMR spectroscopy stands out for its ability to reveal detailed through-bond and through-space correlations between atoms within a molecule in solution. This guide presents a head-to-head comparison of 2D NMR with X-ray Crystallography, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural validation of this compound.

At a Glance: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedSample PhaseThroughputDestructive?
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity, proton-proton and proton-carbon correlations, relative stereochemistry.SolutionLow to MediumNo
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Solid (Crystal)LowNo
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Gas/SolutionHighYes (EI)
Infrared (IR) Spectroscopy Presence of functional groups.Solid/Liquid/GasHighNo

In-Depth Analysis with 2D NMR Spectroscopy

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide a comprehensive picture of the molecular structure of this compound by mapping out the intricate network of covalent bonds.

Expected 2D NMR Data for this compound:

To illustrate the power of 2D NMR, the following table summarizes the expected proton (¹H) and carbon (¹³C) chemical shifts and key correlations for this compound.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)HMBC Correlations (¹H-¹³C)
1-~218---
2~2.3 (dd), ~2.1 (m)~45H-3, H-2'C2-H2C1, C3, C4
3~3.5 (m)~52H-2, H-4C3-H3C1, C2, C4, C5
4~2.0 (m), ~1.8 (m)~30H-3, H-5C4-H4C2, C3, C5
5~2.2 (m), ~2.0 (m)~38H-4C5-H5C1, C3, C4
NH₂~1.5 (br s)---C3

Note: This is a hypothetical dataset based on typical chemical shifts for similar functional groups and structures.

Interpreting the 2D NMR Data:
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the protons on adjacent carbons, confirming the cyclopentane (B165970) ring's carbon framework. For instance, the proton at position 3 (H-3) would show correlations to the protons at positions 2 and 4.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs.[1] This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. The HSQC spectrum would show a cross-peak for each C-H bond in the molecule.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings between protons and carbons, typically over two to three bonds.[1] This is crucial for identifying quaternary carbons (like the carbonyl carbon at C-1) and for piecing together the molecular fragments. For example, protons at positions 2 and 5 would show a correlation to the carbonyl carbon at C-1, confirming their proximity.

Alternative Structural Validation Methods

While 2D NMR provides unparalleled detail on connectivity in solution, other techniques offer complementary and sometimes definitive information.

X-ray Crystallography

X-ray crystallography provides the most precise and unambiguous structural information by determining the exact three-dimensional arrangement of atoms in a crystalline solid.[2]

Comparison with 2D NMR:

Feature2D NMRX-ray Crystallography
Sample State SolutionCrystalline Solid
Information Connectivity, relative stereochemistryAbsolute 3D structure, bond lengths/angles
Key Advantage Reflects structure in a biologically relevant state (solution)Unambiguous proof of structure
Limitation Indirect structural informationRequires a suitable single crystal, which can be difficult to obtain

For instance, while a crystal structure for 3-aminocyclopent-2-en-1-one (B1279973) exists, obtaining a suitable crystal of this compound itself could be a limiting factor.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

Comparison with 2D NMR:

Feature2D NMRMass Spectrometry
Information Detailed connectivityMolecular weight, fragmentation
Key Advantage Complete structural elucidationHigh sensitivity, rapid analysis
Limitation Lower sensitivity, longer acquisition timesProvides limited connectivity information

In the mass spectrum of this compound, one would expect to observe the molecular ion peak (M+). The fragmentation pattern would likely involve the loss of the amino group or cleavage of the cyclopentanone (B42830) ring, providing evidence for the presence of these functional groups. The nitrogen rule in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, would also apply.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

Comparison with 2D NMR:

Feature2D NMRIR Spectroscopy
Information Full molecular structurePresence of functional groups
Key Advantage Detailed structural informationFast, easy to use, wide applicability
Limitation More complex data analysisProvides no information on the carbon skeleton

The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone at approximately 1740 cm⁻¹ and for the N-H bonds of the primary amine (two bands in the region of 3300-3500 cm⁻¹). An IR spectrum of the related compound, cis-3-aminocyclopentanecarboxylic acid, shows characteristic N-H and C=O stretches, which can be used as a reference.[4]

Experimental Protocols

2D NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O). A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, would be performed on a high-field NMR spectrometer.

X-ray Crystallography: A high-quality single crystal of this compound would be grown, typically by slow evaporation of a solvent. The crystal would then be mounted on a diffractometer and irradiated with X-rays to generate a diffraction pattern.

Mass Spectrometry (EI-MS): A dilute solution of the compound is introduced into the mass spectrometer, where it is vaporized and ionized by an electron beam. The resulting ions are then separated by their mass-to-charge ratio.

Infrared (IR) Spectroscopy: A small amount of the sample is placed on an ATR (Attenuated Total Reflectance) crystal or prepared as a thin film or KBr pellet and analyzed using an FTIR spectrometer.

Logical Workflow and Comparative Analysis

The following diagrams illustrate the logical workflow for 2D NMR-based structure elucidation and a comparison of the information obtained from the different analytical techniques.

G 2D NMR Validation Workflow for this compound cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation (Dissolve in CDCl3) NMR_Spectrometer High-Field NMR Spectrometer Sample_Prep->NMR_Spectrometer Pulse_Sequences Execute Pulse Sequences (COSY, HSQC, HMBC) NMR_Spectrometer->Pulse_Sequences Process_FID Process Free Induction Decay (FID) Data Pulse_Sequences->Process_FID Generate_Spectra Generate 2D Spectra Process_FID->Generate_Spectra Peak_Picking Peak Picking & Integration Generate_Spectra->Peak_Picking COSY_Analysis COSY Analysis (¹H-¹H Connectivity) Peak_Picking->COSY_Analysis HSQC_Analysis HSQC Analysis (Direct ¹H-¹³C Correlation) Peak_Picking->HSQC_Analysis HMBC_Analysis HMBC Analysis (Long-Range ¹H-¹³C Correlation) Peak_Picking->HMBC_Analysis Assemble_Structure Assemble Molecular Structure COSY_Analysis->Assemble_Structure HSQC_Analysis->Assemble_Structure HMBC_Analysis->Assemble_Structure Final_Structure Validated Structure of This compound Assemble_Structure->Final_Structure

Caption: Workflow for this compound structure validation using 2D NMR.

G Comparison of Structural Information from Different Techniques cluster_techniques Analytical Techniques cluster_information Information Obtained Molecule This compound NMR 2D NMR Molecule->NMR XRay X-ray Crystallography Molecule->XRay MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR NMR_Info Atom Connectivity Relative Stereochemistry NMR->NMR_Info XRay_Info Absolute 3D Structure Bond Lengths & Angles XRay->XRay_Info MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info IR_Info Functional Groups Present IR->IR_Info

Caption: Comparison of information from different analytical techniques.

Conclusion

For the complete and unambiguous structural validation of this compound in a solution state, 2D NMR spectroscopy is the most powerful and comprehensive technique. It provides a detailed roadmap of the molecular architecture through the elucidation of through-bond correlations. While X-ray crystallography can offer definitive proof of structure in the solid state, and MS and IR spectroscopy provide rapid and valuable complementary data on molecular weight and functional groups, they do not offer the same level of detailed connectivity information as 2D NMR. Therefore, a multi-technique approach, with 2D NMR at its core, is recommended for the robust structural characterization of novel compounds in drug discovery and development.

References

Comparison of different protecting groups for 3-Aminocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and pharmaceutical intermediates, the selective protection and deprotection of functional groups is a critical aspect of chemical strategy. For a versatile building block like 3-aminocyclopentanone, which contains both a reactive amine and a ketone, the choice of an appropriate amine protecting group is paramount to achieving high yields and preventing unwanted side reactions. This guide provides an objective comparison of three widely used amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—for the protection of this compound. The performance of these protecting groups is evaluated based on reported experimental data for similar cyclic amines and beta-amino ketones, providing a predictive framework for their application to this compound.

Performance Comparison of Protecting Groups

The selection of a suitable protecting group depends on several factors, including the stability of the protected compound to various reaction conditions, the ease of introduction and removal of the group, and the overall yield of the protection and deprotection steps. The following table summarizes the key characteristics and expected performance of Boc, Cbz, and Fmoc protecting groups for this compound.

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldStability of Protected this compound
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O>90%Strong Acid (e.g., TFA, HCl in dioxane)>90%Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[1] Labile to strong acids.
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)~90%Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acids>90%Stable to acidic and basic conditions.[2] Labile to hydrogenolysis.
Fmoc 9-Fluorenylmethyl-oxycarbonyl chloride (Fmoc-Cl)>90%Base (e.g., Piperidine (B6355638) in DMF)>90%Stable to acidic conditions and catalytic hydrogenation.[3] Labile to basic conditions.

Logical Workflow for Protection and Deprotection

The general workflow for utilizing a protecting group in a synthetic route involves the introduction of the group onto the target molecule, performing the desired chemical transformations on other parts of the molecule, and finally, the selective removal of the protecting group to reveal the original functionality. This process is illustrated in the diagram below.

ProtectionDeprotectionWorkflow General Workflow for Amine Protection and Deprotection cluster_protection Protection Step cluster_synthesis Further Synthesis cluster_deprotection Deprotection Step Start This compound Reagent Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl, Fmoc-Cl) Start->Reagent Reaction Conditions (Base, Solvent) Protected Protected this compound Reagent->Protected Intermediate Further Chemical Transformations Protected->Intermediate Reaction on other functional groups DeprotectionReagent Deprotection Reagent (e.g., Acid, H₂/Pd-C, Base) Intermediate->DeprotectionReagent Selective Removal FinalProduct Deprotected this compound Derivative DeprotectionReagent->FinalProduct

Caption: A schematic overview of the protection and deprotection workflow.

Orthogonal Protection Strategy

In more complex syntheses, it may be necessary to protect multiple functional groups that require deprotection at different stages. This is achieved through an orthogonal protection strategy, where protecting groups are chosen such that each can be removed under specific conditions without affecting the others.[4] For a molecule like this compound, this allows for selective reactions on either the amine or the ketone by choosing the appropriate protecting groups for each.

OrthogonalProtection Orthogonal Protection Strategy for this compound cluster_amine_protection Amine Protection cluster_deprotection_conditions Selective Deprotection Start This compound Boc Boc (Acid Labile) Start->Boc Cbz Cbz (Hydrogenolysis Labile) Start->Cbz Fmoc Fmoc (Base Labile) Start->Fmoc Acid Strong Acid Boc->Acid Deprotection Hydrogenolysis H₂ / Pd-C Cbz->Hydrogenolysis Deprotection Base Base (Piperidine) Fmoc->Base Deprotection

Caption: Orthogonal deprotection pathways for different amine protecting groups.

Experimental Protocols

The following are detailed experimental protocols for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups, adapted from established procedures for similar cyclic amines.

tert-Butoxycarbonyl (Boc) Protection

Protection of this compound with (Boc)₂O:

  • Materials: this compound hydrochloride, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Protocol:

    • Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (TEA) (2.2 eq) and stir the mixture at room temperature for 15 minutes.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-aminocyclopentanone.

Deprotection of N-Boc-3-aminocyclopentanone:

  • Materials: N-Boc-3-aminocyclopentanone, trifluoroacetic acid (TFA), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃).

  • Protocol:

    • Dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain this compound.

Benzyloxycarbonyl (Cbz) Protection

Protection of this compound with Cbz-Cl:

  • Materials: this compound hydrochloride, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), dioxane, water, diethyl ether.

  • Protocol:

    • Dissolve this compound hydrochloride (1.0 eq) in a mixture of dioxane and water.

    • Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq).

    • Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Extract the mixture with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to yield N-Cbz-3-aminocyclopentanone.

Deprotection of N-Cbz-3-aminocyclopentanone via Catalytic Hydrogenolysis:

  • Materials: N-Cbz-3-aminocyclopentanone, 10% Palladium on carbon (Pd/C), methanol (B129727) (MeOH), hydrogen gas (H₂).

  • Protocol:

    • Dissolve N-Cbz-3-aminocyclopentanone (1.0 eq) in methanol (MeOH).

    • Carefully add 10% Pd/C (0.1 eq by weight).

    • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.[2]

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

Protection of this compound with Fmoc-Cl:

  • Materials: this compound hydrochloride, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium carbonate (Na₂CO₃), 1,4-dioxane (B91453), water, diethyl ether.

  • Protocol:

    • Dissolve this compound hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium carbonate solution.

    • Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography to obtain N-Fmoc-3-aminocyclopentanone.

Deprotection of N-Fmoc-3-aminocyclopentanone:

  • Materials: N-Fmoc-3-aminocyclopentanone, piperidine, N,N-dimethylformamide (DMF).

  • Protocol:

    • Dissolve N-Fmoc-3-aminocyclopentanone (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add piperidine (20% v/v) to the solution.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Remove the solvent under reduced pressure.

    • Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove residual piperidine, yielding this compound.[5]

Conclusion

The choice between Boc, Cbz, and Fmoc protecting groups for this compound should be guided by the specific requirements of the synthetic route. The Boc group offers excellent stability to a wide range of non-acidic conditions and is readily removed with strong acids. The Cbz group provides robust protection under both acidic and basic conditions, with a mild and selective deprotection method via hydrogenolysis, although care must be taken with substrates containing other reducible functional groups. The Fmoc group is ideal for syntheses requiring acidic conditions, as it is stable to acid but easily cleaved with a mild base. By understanding the distinct characteristics of each protecting group, researchers can devise more efficient and successful synthetic strategies for the elaboration of this compound into valuable target molecules.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 3-Aminocyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. Chiral 3-aminocyclopentanone derivatives, a key structural motif in many pharmaceutical agents, present a unique analytical challenge due to the presence of both amino and keto functionalities. This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of these compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of each method is evaluated based on experimental data for analogous compounds, providing a framework for selecting the most suitable technique for a given research need.

Method Comparison at a Glance

The selection of an appropriate analytical method for enantiomeric excess determination depends on several factors, including the nature of the analyte, the required level of accuracy and sensitivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the analysis of chiral this compound derivatives.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (direct) or separation of diastereomeric derivatives on an achiral phase (indirect).Separation of volatile enantiomers or their derivatives based on differential partitioning with a chiral stationary phase.Differentiation of enantiomers through chemical shift non-equivalence induced by a chiral solvating or derivatizing agent.
Sample Throughput Moderate to HighHighModerate
Sensitivity High (UV, MS detection)Very High (FID, MS detection)Low to Moderate
Accuracy & Precision HighHighGood to High
Development Time Moderate (screening of columns and mobile phases)Moderate (optimization of temperature programs and derivatization)Short to Moderate (screening of chiral auxiliaries)
Direct/Indirect BothBothIndirect (requires chiral auxiliary)
Instrumentation HPLC with UV or MS detectorGC with FID or MS detectorNMR Spectrometer
Typical Resolution (Rs) > 1.5 for baseline separation> 1.5 for baseline separationN/A (based on peak separation in Hz)
Typical Analysis Time 10 - 30 minutes5 - 20 minutes5 - 15 minutes per sample

Experimental Workflow

The general workflow for determining the enantiomeric excess of a chiral this compound derivative involves several key steps, from sample preparation to data analysis. The specific path taken will depend on the chosen analytical technique.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc_path HPLC Path cluster_gc_path GC Path cluster_nmr_path NMR Path cluster_data Data Analysis racemic_standard Prepare Racemic Standard hplc Chiral HPLC racemic_standard->hplc gc Chiral GC racemic_standard->gc nmr NMR Spectroscopy racemic_standard->nmr sample_solution Prepare Sample Solution sample_solution->hplc sample_solution->gc sample_solution->nmr direct_hplc Direct Analysis (CSP) hplc->direct_hplc indirect_hplc Indirect Analysis (Derivatization) hplc->indirect_hplc gc_derivatization Derivatization (Optional) gc->gc_derivatization add_csa_cda Add Chiral Auxiliary (CSA/CDA) nmr->add_csa_cda hplc_separation Chromatographic Separation direct_hplc->hplc_separation indirect_hplc->hplc_separation hplc_detection Detection (UV/MS) hplc_separation->hplc_detection peak_integration Peak Integration hplc_detection->peak_integration gc_separation Chromatographic Separation gc_derivatization->gc_separation gc_detection Detection (FID/MS) gc_separation->gc_detection gc_detection->peak_integration nmr_acquisition Acquire Spectrum add_csa_cda->nmr_acquisition nmr_integration Integrate Diastereotopic Signals nmr_acquisition->nmr_integration ee_calculation Calculate %ee nmr_integration->ee_calculation peak_integration->ee_calculation

Caption: General workflow for enantiomeric excess determination.

Detailed Experimental Protocols

The following protocols are representative examples for the determination of enantiomeric excess of chiral this compound derivatives and are based on established methods for structurally similar β-aminoketones and chiral amines. Optimization will be necessary for specific derivatives.

Method 1: Chiral High-Performance Liquid Chromatography (Direct Method)

This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds.

1. Instrumentation and Columns:

  • HPLC system with isocratic pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

2. Reagents and Solutions:

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Isopropanol (B130326) (HPLC grade)

  • Mobile Phase C: Diethylamine (DEA)

  • Sample Solvent: Mobile phase

  • Racemic Standard: Prepare a 1 mg/mL solution of the racemic this compound derivative in the sample solvent.

  • Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 1 mg/mL in the sample solvent.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol/DEA (e.g., 90:10:0.1, v/v/v). The ratio of hexane (B92381) to isopropanol may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (or a wavelength appropriate for the chromophore of the derivative)

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the two peaks corresponding to the enantiomers in the chromatogram of the racemic standard.

  • Integrate the peak areas of the two enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess using the formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Method 2: Chiral Gas Chromatography (Indirect Method with Derivatization)

This method involves the derivatization of the amine group to create diastereomers that can be separated on a standard achiral GC column. Alternatively, a chiral GC column can be used for direct analysis of the derivatized or underivatized compound if it is sufficiently volatile and thermally stable.

1. Instrumentation and Column:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Capillary Column: Chirasil-Val or a standard non-chiral column (e.g., DB-5) if an indirect method is used.

2. Reagents and Solutions:

  • Chiral Derivatizing Agent (CDA): (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or N-trifluoroacetyl-L-prolyl chloride (TPC).

  • Aprotic solvent (e.g., dichloromethane, anhydrous).

  • Tertiary amine base (e.g., triethylamine).

  • Racemic Standard: 1 mg of the racemic this compound derivative.

  • Sample: 1 mg of the sample to be analyzed.

3. Derivatization Protocol:

  • In a vial, dissolve 1 mg of the racemic standard or sample in 0.5 mL of anhydrous dichloromethane.

  • Add 1.2 equivalents of triethylamine.

  • Add 1.1 equivalents of the CDA solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours or until complete as monitored by TLC.

  • Quench the reaction with a small amount of water and extract the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the residue in a suitable solvent for GC injection.

4. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min. (This program requires optimization).

  • Detector Temperature: 280 °C (FID)

  • Carrier Gas: Helium or Hydrogen.

5. Data Analysis:

  • Identify the two peaks corresponding to the diastereomers.

  • Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.

Method 3: NMR Spectroscopy (with Chiral Solvating Agent)

This method relies on the formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to separate signals for the enantiomers in the NMR spectrum.

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended).

2. Reagents and Solutions:

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).

  • Deuterated solvent: Chloroform-d (CDCl₃) or Benzene-d₆.

  • Racemic Standard: 2-5 mg of the racemic this compound derivative.

  • Sample: 2-5 mg of the sample to be analyzed.

3. Sample Preparation and NMR Acquisition:

  • In an NMR tube, dissolve the racemic standard or sample in approximately 0.6 mL of the deuterated solvent.

  • Acquire a standard ¹H NMR spectrum.

  • Add the CSA to the NMR tube in portions (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition. Monitor for the separation of one or more proton signals into two distinct peaks.

  • Once optimal separation is achieved, acquire a high-quality spectrum with a sufficient number of scans for accurate integration.

4. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

  • Carefully integrate the areas of these two signals.

  • Calculate the enantiomeric excess using the formula: %ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is the integration value of the minor diastereomer's signal.

Concluding Remarks

The determination of the enantiomeric excess of chiral this compound derivatives can be reliably achieved using Chiral HPLC, Chiral GC, or NMR Spectroscopy.

  • Chiral HPLC is often the method of choice due to its versatility, high accuracy, and the availability of a wide range of chiral stationary phases that can often provide direct separation without derivatization.

  • Chiral GC is a powerful technique, particularly for volatile and thermally stable derivatives, offering high resolution and sensitivity. Derivatization is often employed to improve chromatographic performance.

  • NMR Spectroscopy provides a rapid and non-separative method for ee determination. While generally less sensitive than chromatographic techniques, it can be very convenient for reaction monitoring and for compounds that are difficult to analyze by chromatography.

The optimal method will ultimately be determined by the specific properties of the this compound derivative, the available instrumentation, and the analytical requirements of the project. Method validation is crucial to ensure the accuracy and reliability of the obtained enantiomeric excess values.

A Comparative Analysis of Reducing Agents for the Synthesis of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of 3-aminocyclopentanone to its corresponding amino alcohol is a critical transformation in the synthesis of various pharmaceutical compounds and chiral building blocks. The desired stereoisomer, typically the cis-3-aminocyclopentanol, is a key intermediate in the synthesis of several antiviral and other therapeutic agents. The choice of reducing agent is paramount in controlling the diastereoselectivity of this reaction, ultimately impacting the efficiency and purity of the final product. This guide provides a comparative analysis of common reducing agents for the reduction of this compound, with a focus on diastereoselectivity, reaction conditions, and overall yield.

Performance of Reducing Agents: A Comparative Overview

The reduction of this compound, particularly its N-protected form (e.g., N-Boc-3-aminocyclopentanone), has been approached using various hydride reagents and catalytic hydrogenation methods. The primary goal is to achieve high diastereoselectivity in favor of the cis isomer. Below is a summary of the performance of commonly employed reducing agents based on literature data for the target molecule and closely related analogs.

Reducing AgentSubstrateDiastereomeric Ratio (cis:trans)Yield (%)Key Characteristics & Considerations
Sodium Borohydride (B1222165) (NaBH₄) N-Boc-3-aminocyclopentanoneLow to moderate selectivity (typically ranging from 1:1 to 3:1)HighMild, inexpensive, and easy to handle. Lower selectivity is attributed to the small size of the hydride donor, allowing for attack from both faces of the cyclopentanone (B42830) ring. The presence of a directing group can influence selectivity.[1]
L-Selectride® N-Boc-3-aminocyclopentanoneHigh cis-selectivity (>95:5)HighA bulky tri-sec-butylborohydride that delivers the hydride from the less hindered face of the ketone, leading to excellent cis-diastereoselectivity.[2][3] Often the reagent of choice for obtaining the cis isomer. Requires anhydrous conditions and is more expensive than NaBH₄.
Catalytic Hydrogenation (e.g., Pd/C) N-Boc-3-aminocyclopentanoneHigh cis-selectivityHighA common and effective method for the synthesis of cis-3-aminocyclopentanol.[4] The catalyst directs the hydrogen addition to the less hindered face of the ketone. Requires specialized hydrogenation equipment.
Zinc Powder (in acetic acid) N-acyl protected aminocyclopentene derivativesNot directly applicable for ketone reduction, but used for related transformationsHighPrimarily used for the reduction of other functional groups in the synthesis of aminocyclopentanol derivatives, not for the direct ketone reduction.[5]

Experimental Protocols

Detailed methodologies for the key reduction reactions are provided below. These protocols are based on procedures for analogous compounds and can be adapted for this compound or its N-protected derivatives.

Protocol 1: Reduction with Sodium Borohydride

This procedure is a general method for the reduction of a ketone to an alcohol.

  • Preparation: Dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in methanol (B129727) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, slowly add water to quench the reaction. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography to separate the cis and trans isomers.[1]

Protocol 2: Diastereoselective Reduction with L-Selectride®

This protocol is designed to maximize the formation of the cis-diastereomer.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Work-up: After completion, quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide (B78521) and hydrogen peroxide.

  • Extraction: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate and purify the residue by flash chromatography to isolate the cis-3-aminocyclopentanol derivative.[3]

Protocol 3: Catalytic Hydrogenation

This method typically yields the cis-amino alcohol.

  • Preparation: To a solution of N-Boc-3-aminocyclopentanone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Reaction: Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-5 atm).

  • Monitoring: Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates the completion of the reaction.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which is predominantly the cis-isomer. Further purification can be performed by crystallization or chromatography if necessary.[4]

Visualizing the Process and Transformation

To better illustrate the experimental workflow and the chemical transformation, the following diagrams are provided.

G Experimental Workflow for Comparative Analysis cluster_prep Preparation cluster_reaction Reduction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Start Start with N-Boc-3-aminocyclopentanone Prep_NaBH4 Prepare NaBH4 Reaction Start->Prep_NaBH4 Prep_LSelectride Prepare L-Selectride® Reaction Start->Prep_LSelectride Prep_H2 Prepare Catalytic Hydrogenation Start->Prep_H2 React_NaBH4 Sodium Borohydride Reduction Prep_NaBH4->React_NaBH4 React_LSelectride L-Selectride® Reduction Prep_LSelectride->React_LSelectride React_H2 Hydrogenation Prep_H2->React_H2 Analysis Analyze Yield and Diastereomeric Ratio (cis:trans) React_NaBH4->Analysis React_LSelectride->Analysis React_H2->Analysis Conclusion Compare Performance of Reducing Agents Analysis->Conclusion

Caption: A flowchart illustrating the experimental workflow for the comparative analysis of different reducing agents.

G Reduction of N-Boc-3-Aminocyclopentanone Ketone N-Boc-3-Aminocyclopentanone ReducingAgent Reducing Agent (e.g., NaBH4, L-Selectride®, H2/Pd-C) cis_Product cis-N-Boc-3-Aminocyclopentanol (Major with L-Selectride®, H2/Pd-C) ReducingAgent->cis_Product Hydride Attack trans_Product trans-N-Boc-3-Aminocyclopentanol (Significant with NaBH4) ReducingAgent->trans_Product Hydride Attack

Caption: A diagram showing the chemical transformation of N-Boc-3-aminocyclopentanone to its corresponding cis and trans amino alcohol products.

References

Comparative Biological Activities of 3-Aminocyclopentanone and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the biological activities of 3-Aminocyclopentanone and its analogs, focusing on their potential as antiviral and anticancer agents, as well as enzyme inhibitors. The information presented is based on available experimental data from scientific literature.

I. Overview of Biological Activities

This compound is a versatile scaffold in medicinal chemistry, with its derivatives showing a range of biological activities. The cyclopentane (B165970) ring provides a rigid framework that can be functionalized to interact with various biological targets. The amino group, in particular, serves as a key handle for modification, allowing for the synthesis of a diverse library of analogs with altered potency and selectivity. The primary areas of investigation for these analogs include their potential as antiviral agents, particularly against influenza viruses, their cytotoxic effects on cancer cell lines, and their ability to inhibit specific enzymes.

II. Comparative Analysis of Biological Activity

Compound/Analog ClassBiological ActivityTarget/AssayQuantitative Data (IC50/EC50)Reference
Cyclopentane Neuraminidase Inhibitors Anti-influenza VirusInfluenza Virus NeuraminidaseNot specified in abstract[1]
Amine-type Cyclopentanepyridinone Derivatives Anti-HIV-1HIV-1 Reverse Transcriptase (RT)EC50: 540 nM - 79.29 µM[2]
Cyclopentane-fused Anthraquinone (B42736) Derivatives AnticancerMammalian Tumor Cell LinesNot specified in abstract[3]
3-Amino-3,4-seco-triterpenoids CytotoxicityHuman Cancer Cell LinesGI50: 0.20–0.94 μM; LC50: 1–6 μM[4]

III. Detailed Biological Activities

A. Antiviral Activity

Derivatives of cyclopentane have shown notable promise as antiviral agents, particularly as inhibitors of influenza neuraminidase.[1] The five-membered ring structure is a key feature in the design of these inhibitors. While specific IC50 values for a series of this compound analogs are not detailed in the available literature, the potent activity of related cyclopentane derivatives underscores the potential of this scaffold in antiviral drug discovery.

One study on amine-type cyclopentanepyridinone derivatives demonstrated significant anti-HIV-1 activity.[2] These compounds, which incorporate a modified cyclopentane ring system, exhibited inhibitory activity in the nanomolar to micromolar range, with the most potent compound having an EC50 of 540 nM.[2] This highlights the importance of the amino-functionalized cyclopentane moiety in achieving potent antiviral effects.

B. Anticancer Activity

The cyclopentane scaffold is also a feature in several classes of anticancer agents. For instance, cyclopentane-fused anthraquinone derivatives have been synthesized and shown to possess remarkable antiproliferative potency against various mammalian tumor cell lines.[3]

Furthermore, a series of A-ring azepano- and 3-amino-3,4-seco-derivatives of triterpenoids, which can be considered complex analogs containing an amino-substituted ring system, have demonstrated significant cytotoxic activity against a panel of 60 cancer cell lines.[4] These compounds showed growth inhibitory concentrations (GI50) in the submicromolar range (0.20–0.94 μM) and cytotoxic concentrations (LC50) in the low micromolar range (1–6 μM).[4]

C. Enzyme Inhibition

The constrained conformation of the cyclopentane ring can contribute to enhanced binding affinity and selectivity towards enzyme targets. While specific data on this compound analogs as enzyme inhibitors is limited in the provided search results, the general principle of using cyclic scaffolds to design enzyme inhibitors is well-established. The amino and ketone functionalities of this compound provide opportunities for derivatization to target the active sites of various enzymes, such as kinases and proteases.

IV. Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to evaluate the biological activities of this compound analogs.

A. Anti-HIV-1 Activity Assay (MTT Assay)

This assay is used to determine the 50% effective concentration (EC50) of a compound required to protect cells from HIV-1-induced cytopathic effects.

  • Cell Culture: Human T-lymphoid (MT-4) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Virus Preparation: A stock of HIV-1 (e.g., IIIB strain) is prepared and titrated to determine the optimal viral load for infection.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Infection and Treatment: MT-4 cells are seeded in 96-well plates and infected with HIV-1. Immediately after infection, the cells are treated with the serially diluted compounds.

  • Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Staining: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours. The MTT is reduced by viable cells to a purple formazan (B1609692) product.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The EC50 value is calculated as the compound concentration that results in a 50% reduction in the cytopathic effect of the virus.[2]

B. Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the 50% growth inhibitory concentration (GI50) and the 50% lethal concentration (LC50) of a compound against cancer cell lines.

  • Cell Plating: Human tumor cell lines are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a solution of sulforhodamine B (SRB).

  • Washing and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The GI50 is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls. The LC50 is the concentration that kills 50% of the cells.[4]

V. Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

A. General Workflow for Biological Activity Screening

Biological Activity Screening Workflow cluster_0 Compound Synthesis & Preparation cluster_1 Biological Assays cluster_2 Data Analysis & Interpretation Compound_Synthesis Synthesis of this compound Analogs Compound_Preparation Compound Dissolution & Dilution Compound_Synthesis->Compound_Preparation Antiviral_Assay Antiviral Assay (e.g., MTT) Compound_Preparation->Antiviral_Assay Anticancer_Assay Anticancer Assay (e.g., SRB) Compound_Preparation->Anticancer_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay Compound_Preparation->Enzyme_Inhibition_Assay Data_Collection Data Collection (Absorbance, etc.) Antiviral_Assay->Data_Collection Anticancer_Assay->Data_Collection Enzyme_Inhibition_Assay->Data_Collection IC50_EC50_Calculation IC50/EC50 Calculation Data_Collection->IC50_EC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_EC50_Calculation->SAR_Analysis

Caption: General workflow for screening the biological activity of this compound analogs.

B. Simplified Signaling Pathway Inhibition

Signaling Pathway Inhibition cluster_pathway Cellular Signaling Pathway cluster_response Cellular Response Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation / Viral Replication Gene_Expression->Cell_Proliferation Inhibitor This compound Analog Inhibitor->Kinase2 Inhibition

Caption: Simplified diagram of a signaling pathway inhibited by a this compound analog.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Aminocyclopentanone Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-Aminocyclopentanone, a key intermediate in pharmaceutical synthesis. The objective is to offer a framework for the cross-validation of these methods to ensure data integrity, reliability, and regulatory compliance. Detailed experimental protocols and comparative performance data are presented to aid in method selection and implementation.

Introduction to Analytical Cross-Validation

Cross-validation of analytical methods is a critical process to verify that a validated method produces consistent and reliable results under different conditions, such as in different laboratories, with different analysts, or using different equipment.[1] It is a cornerstone of method transfer and ensures the robustness and reproducibility of analytical data, which is paramount in the pharmaceutical industry for regulatory submissions and quality control.[1]

Comparative Analysis of Analytical Techniques

The characterization of this compound can be approached using several analytical techniques. This section compares High-Performance Liquid Chromatography (HPLC) with UV detection (following derivatization), Gas Chromatography-Mass Spectrometry (GC-MS) (also requiring derivatization), and spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of each analytical method for the quantification of this compound. The data presented is representative and intended for comparative purposes. Actual performance may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)¹H NMR (Quantitative)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.1 mg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.3 mg/mL
Analysis Time 15 - 30 min20 - 40 min5 - 15 min
Specificity High (with appropriate column and derivatizing agent)Very High (mass fragmentation provides structural information)High (unique chemical shifts)
Sample Throughput HighMediumLow to Medium

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Due to the lack of a strong UV chromophore in this compound, pre-column derivatization is necessary for sensitive UV detection.[2]

3.1.1. Sample Preparation and Derivatization

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).

  • Sample Solution: Dissolve the sample containing this compound in the same solvent.

  • Derivatization: To an aliquot of the standard or sample solution, add a solution of a derivatizing agent such as 2,4-dinitrofluorobenzene (DNFB) in the presence of a weak base (e.g., sodium bicarbonate). Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction. The resulting dinitrophenyl (DNP) derivative is UV-active.[2]

3.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 360 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Similar to HPLC, derivatization is required to improve the volatility and thermal stability of this compound for GC analysis.[3][4]

3.2.1. Sample Preparation and Derivatization

  • Standard and Sample Solutions: Prepare solutions in a volatile, anhydrous solvent (e.g., dichloromethane).

  • Derivatization: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the standard or sample solution. Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivative.[3]

3.2.2. GC-MS Conditions

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a valuable tool for the qualitative identification of this compound by confirming the presence of its characteristic functional groups.[5]

3.3.1. Sample Preparation

  • Attenuated Total Reflectance (ATR): Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • KBr Pellet (for solid samples): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Thin Film (for liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[6]

3.3.2. Data Acquisition

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Characteristic Absorptions:

    • C=O stretch (ketone): ~1740 cm⁻¹

    • N-H stretch (primary amine): ~3300-3400 cm⁻¹ (two bands)

    • C-N stretch: ~1020-1250 cm⁻¹

    • C-H stretch (aliphatic): ~2850-2960 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).[7]

3.4.1. Sample Preparation

  • Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • For quantitative analysis, add an accurately weighed amount of an internal standard with a known purity (e.g., maleic acid).

3.4.2. Data Acquisition (¹H NMR)

  • Spectrometer: 400 MHz or higher.

  • Solvent: CDCl₃ or D₂O.

  • Number of Scans: 8-16.

  • Relaxation Delay (D1): 5 times the longest T₁ for quantitative analysis.

  • Data Processing: Fourier transform, phase correction, and baseline correction. Integration of signals corresponding to this compound and the internal standard.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for the characterization of this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope and Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC-UV and GC-MS) define_scope->select_methods prepare_samples Prepare Identical Sample Sets (Spiked and Real Samples) select_methods->prepare_samples analyze_method_a Analyze Samples with Method A (HPLC-UV) prepare_samples->analyze_method_a analyze_method_b Analyze Samples with Method B (GC-MS) prepare_samples->analyze_method_b compare_results Compare Results Statistically (e.g., t-test, F-test) analyze_method_a->compare_results analyze_method_b->compare_results assess_criteria Assess Against Acceptance Criteria compare_results->assess_criteria conclusion Conclusion on Method Comparability assess_criteria->conclusion

Caption: A flowchart illustrating the key stages of a cross-validation study.

Conclusion

The selection of an appropriate analytical method for the characterization of this compound depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high throughput. Chromatographic methods like HPLC-UV and GC-MS, when coupled with derivatization, offer excellent sensitivity and specificity for quantification. Spectroscopic techniques such as FT-IR and NMR are indispensable for structural elucidation and confirmation. A thorough cross-validation of these methods is essential to ensure the generation of accurate, reliable, and comparable data across different analytical platforms and laboratories, thereby supporting robust drug development and quality control processes.

References

Safety Operating Guide

Safe Disposal of 3-Aminocyclopentanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Aminocyclopentanone is critical to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound.

Key Physical and Chemical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₅H₉NO[1]
Molecular Weight 99.13 g/mol [1]
CAS Number 1228748-71-7[1]

Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams unless compatibility is confirmed. It should be collected in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with organic amines.

  • The label should clearly indicate "Hazardous Waste," the name "this compound," and any known hazard symbols.

3. Neutralization (if applicable and permissible):

  • For small residual amounts, neutralization may be an option, but this should only be performed by trained personnel and in accordance with institutional guidelines. Due to the lack of specific data, it is recommended to avoid neutralization and dispose of the chemical as is.

4. Storage of Waste:

  • Store the sealed waste container in a designated, cool, and dry secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

5. Professional Disposal:

  • The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[2][3]

  • Provide the disposal company with all available safety information, including the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood container Select a Labeled, Compatible Waste Container fume_hood->container transfer Carefully Transfer Waste to Container container->transfer seal_label Seal and Clearly Label Container transfer->seal_label storage Store in a Designated Secondary Containment Area seal_label->storage contact_disposal Contact Licensed Hazardous Waste Disposal Company storage->contact_disposal end End: Waste Disposed contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Aminocyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Potential Hazard Summary

Given the absence of specific data for 3-Aminocyclopentanone, the following table summarizes potential hazards based on analogous compounds. This information should be used to inform a conservative risk assessment.

Hazard ClassificationPotential RisksRecommended PrecautionsData from Analogous Compounds
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.2-Amino-6-methylpyridine, 2-Amino-5-picoline
Skin Corrosion/Irritation May cause skin irritation.Wash skin thoroughly after handling. Wear protective gloves and clothing.2-Amino-6-methylpyridine
Serious Eye Damage/Irritation May cause serious eye irritation.Wear eye and face protection.2-Amino-6-methylpyridine
Flammability May be a flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.3-Pentanamine

Operational Plan

This section provides procedural guidance for the safe handling of this compound from receipt to use.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, "this compound," and any known hazard warnings. If the original label is damaged or unclear, relabel the container immediately.[1][2]

  • Storage Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

  • Segregation: Store separately from other chemicals to prevent accidental mixing. Incompatible chemicals must be stored separately to prevent dangerous reactions.[3]

  • Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and the amount stored.

Handling Procedures
  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

  • Personal Protective Equipment (PPE): A comprehensive selection of PPE is crucial.[5]

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

    • Skin Protection: Wear a flame-retardant lab coat, and consider a chemically resistant apron or suit for larger quantities.[5]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[3] No single glove material provides protection against all chemicals, so consult the glove manufacturer's compatibility chart if available.[7]

    • Footwear: Wear closed-toe shoes. Chemically resistant boots are recommended if there is a risk of spills.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not consume food or drink in the laboratory.

  • Spill Prevention: Use secondary containment (e.g., a tray) when transporting or handling the chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh/Measure Chemical in Hood prep_materials->handling_weigh handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction cleanup_decon Decontaminate Glassware & Surfaces handling_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_disposal Store Waste in Designated Area cleanup_waste->cleanup_disposal cleanup_ppe Doff & Dispose of PPE cleanup_disposal->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs evacuate Evacuate & Alert Supervisor spill->evacuate assess Assess Spill Size & Risk evacuate->assess cluster_small_spill cluster_small_spill assess->cluster_small_spill Small cluster_large_spill cluster_large_spill assess->cluster_large_spill Large contain Contain with Absorbent Material cleanup Collect & Place in Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate exposure Personal Exposure? decontaminate->exposure evacuate_lab Evacuate Laboratory contact_ehs Contact EHS/Emergency Response evacuate_lab->contact_ehs contact_ehs->exposure first_aid Provide First Aid exposure->first_aid Yes medical Seek Medical Attention exposure->medical No, but report incident first_aid->medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminocyclopentanone
Reactant of Route 2
3-Aminocyclopentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.